molecular formula C13H12O4S B4812814 phenyl 4-methoxybenzenesulfonate

phenyl 4-methoxybenzenesulfonate

Cat. No.: B4812814
M. Wt: 264.30 g/mol
InChI Key: AQVLPBXSNOIHSN-UHFFFAOYSA-N
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Description

Phenyl 4-methoxybenzenesulfonate is a chemical compound composed of a phenyl ester linked to a 4-methoxybenzenesulfonate group. This structural motif is found in various synthetic intermediates and biologically active molecules. Compounds featuring an aryl sulfonate moiety have been identified as key components in medicinal chemistry research. For instance, structurally similar benzenesulfonate derivatives have been developed as non-acidic aldose reductase inhibitors, a target for investigating potential treatments for diabetic complications . Furthermore, aryl sulfonate groups are incorporated into heterocyclic systems, such as novel pyrazole derivatives, which have been screened for anti-inflammatory and antimicrobial activities in research settings . The molecular framework of phenyl benzenesulfonates makes them valuable building blocks in organic synthesis and pharmaceutical development. Researchers utilize these compounds to create more complex molecular architectures for biological evaluation. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

phenyl 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4S/c1-16-11-7-9-13(10-8-11)18(14,15)17-12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVLPBXSNOIHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comparative Architectures: Phenyl 4-Methoxybenzenesulfonate vs. Phenyl 4-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, mechanistic, and physicochemical distinctions between Phenyl 4-methoxybenzenesulfonate and Phenyl 4-methoxybenzoate .

Executive Summary

In medicinal chemistry and organic synthesis, the distinction between sulfonate and benzoate esters extends far beyond simple atomic substitution. While both compounds share a common "dumbbell" topology—linking an anisole ring to a phenyl ring via an ester bridge—the central linker dictates divergent geometries and reactivity profiles.

This compound (a sulfonate ester) acts as a tetrahedral, 3D bioisostere often utilized as a transition-state mimic.[1] In contrast, Phenyl 4-methoxybenzoate (a carboxylate ester) presents a planar, conjugated system typical of acylating agents. This guide dissects these differences to aid in rational drug design and synthetic planning.

Structural & Electronic Architecture

The fundamental difference lies in the hybridization of the central electrophile: the sulfur atom in the sulfonate versus the carbonyl carbon in the benzoate.

Geometric Divergence[1]
  • Phenyl 4-methoxybenzoate: The central carbonyl carbon is

    
     hybridized, enforcing a trigonal planar geometry. The 
    
    
    
    bond angle is approximately 120°. The entire central bridge, including the ipso carbons of both aromatic rings, tends to lie in a single plane to maximize
    
    
    -conjugation, although steric clash can induce a twist.
  • This compound: The hexavalent sulfur atom is roughly tetrahedral (

    
    -like geometry).[1] The 
    
    
    
    bond angles deviate from the ideal 109.5°, creating a distinct "kink" in the molecular backbone. This breaks the planarity, projecting the two aromatic rings into different planes.
Electronic Distribution (Electrostatic Potential)
  • Benzoate: The carbonyl oxygen acts as a strong hydrogen bond acceptor. The resonance donation from the methoxy group (4-position) transmits electron density through the benzene ring to the carbonyl oxygen, reducing the electrophilicity of the carbonyl carbon.

  • Sulfonate: The sulfonyl group (

    
    ) is strongly electron-withdrawing.[1][2] The sulfur atom bears a significant partial positive charge (
    
    
    
    ) because it is bonded to three oxygen atoms. Unlike the carboxylate, where resonance delocalization stabilizes the electrophilic center, the sulfur atom remains highly electrophilic, making the sulfonate a "harder" electrophile.
Visualization of Geometric Isomerism

G cluster_0 Phenyl 4-methoxybenzoate (Planar) cluster_1 This compound (Tetrahedral) C_Carbon Carbonyl C (sp2) Planar Geometry Phenol_B Phenoxy Group C_Carbon->Phenol_B Ester Link Anisole_B 4-Methoxy-Ph Anisole_B->C_Carbon Conjugated S_Sulfur Sulfonyl S (Tetrahedral) 3D Kink Phenol_S Phenoxy Group S_Sulfur->Phenol_S Sulfonate Link Anisole_S 4-Methoxy-Ph Anisole_S->S_Sulfur Inductive (-I)

Figure 1: Geometric comparison showing the planar conjugation of the benzoate vs. the tetrahedral kink of the sulfonate.

Mechanistic Divergence: Hydrolysis & Reactivity

The most critical functional difference for researchers is the reactivity of the central linker toward nucleophiles (e.g., water, hydroxide, or active site residues).

Hydrolysis Pathways[1][3]
  • Benzoate (Acylation): Hydrolysis proceeds via the BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[3] The nucleophile (

    
    ) attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the phenoxide leaving group.[4]
    
  • Sulfonate (Sulfonylation): Hydrolysis involves nucleophilic attack at the Sulfur atom. Because the sulfur is already hypervalent/tetrahedral, the transition state is trigonal bipyramidal . The bond cleavage is strictly

    
     (sulfur-oxygen scission), not 
    
    
    
    .
Reactivity Comparison

Sulfonate esters are generally more reactive toward alkaline hydrolysis than their benzoate counterparts.[1]

  • Electrophilicity: The sulfur atom is more electrophilic than the carbonyl carbon due to the pull of two double-bonded oxygens.

  • Leaving Group Ability: While both release the same leaving group (p-methoxyphenoxide vs phenoxide), the transition state energy for attacking the sulfur is often lower due to the lack of stabilizing ground-state resonance that protects the carbonyl carbon.

Pathway Diagram

Reaction cluster_benzoate Benzoate Hydrolysis (BAc2) cluster_sulfonate Sulfonate Hydrolysis (SN2-like at S) Start_B Phenyl 4-methoxybenzoate TS_B Tetrahedral Intermediate (O-C-O-) Start_B->TS_B +OH- (Attack at C) Prod_B 4-Methoxybenzoate + Phenol TS_B->Prod_B Expulsion of PhO- Start_S This compound TS_S Trigonal Bipyramidal TS (Pentacoordinate S) Start_S->TS_S +OH- (Attack at S) Prod_S 4-Methoxybenzenesulfonate + Phenol TS_S->Prod_S Expulsion of PhO-

Figure 2: Mechanistic pathways illustrating the distinct transition states for carboxylate vs. sulfonate hydrolysis.

Physicochemical Properties & Bioisosterism[1]

PropertyPhenyl 4-methoxybenzoateThis compound
Molecular Geometry Planar / FlatTetrahedral / Kinked
H-Bond Acceptors 3 (Carbonyl O is strong)4 (Sulfonyl oxygens are weak)
LogP (Lipophilicity) Moderate (~3.[1]6)Slightly Lower (Sulfonyl is polar)
Bioisosteric Role Ground state mimicTransition State Mimic
Metabolic Fate Hydrolyzed by CarboxylesterasesHydrolyzed by Sulfatases

Bioisosteric Insight: Researchers often swap a carboxylate for a sulfonate to probe the active site geometry. If a drug target (enzyme) is designed to hydrolyze amides or esters, the sulfonate often acts as a potent inhibitor because its tetrahedral ground state mimics the tetrahedral transition state of the natural substrate hydrolysis, binding tightly to the enzyme without being easily processed [1].

Analytical Discrimination

Distinguishing these two compounds in the lab is straightforward using infrared (IR) and NMR spectroscopy.

Infrared Spectroscopy (IR)
  • Benzoate: Shows a single, strong C=O stretching band around 1730–1740 cm⁻¹ .[1] The conjugation with the aromatic rings may slightly lower this frequency compared to aliphatic esters.

  • Sulfonate: Lacks the carbonyl band. Instead, it displays two distinct intense bands for the S=O stretching :

    • Asymmetric stretch: ~1350–1370 cm⁻¹

    • Symmetric stretch: ~1170–1190 cm⁻¹ [2].[1]

Nuclear Magnetic Resonance (NMR)
  • 
     NMR: 
    
    • Benzoate: Carbonyl carbon appears downfield at ~165 ppm .[1]

    • Sulfonate: No carbonyl peak.[1] The ipso-carbon attached to sulfur appears in the aromatic region but with distinct shielding compared to the carbonyl attachment.

  • 
     NMR: 
    
    • The ortho-protons relative to the sulfonyl group (on the anisole ring) are generally more deshielded (shifted downfield, ~7.8–8.0 ppm) than those ortho to the carbonyl group due to the stronger electron-withdrawing nature of the

      
       group.
      

Experimental Protocols

Synthesis Protocols

The synthesis of both compounds follows a similar nucleophilic substitution logic but requires different electrophilic precursors.

Protocol A: Synthesis of this compound

Reagents: 4-Methoxybenzenesulfonyl chloride (1.0 eq), Phenol (1.0 eq), Pyridine (2.0 eq), DCM (Solvent).

  • Dissolution: Dissolve 1.0 eq of phenol in dry Dichloromethane (DCM) at 0°C.

  • Base Addition: Add 2.0 eq of anhydrous pyridine. Stir for 10 min.

  • Electrophile Addition: Add 1.0 eq of 4-methoxybenzenesulfonyl chloride portion-wise to control exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (formation of a less polar spot).[1]

  • Workup: Wash with 1M HCl (to remove pyridine), then Sat.

    
    , then Brine.[1] Dry over 
    
    
    
    .[1][5]
  • Purification: Recrystallize from Ethanol/Hexane.

Protocol B: Synthesis of Phenyl 4-methoxybenzoate

Reagents: 4-Methoxybenzoyl chloride (1.0 eq), Phenol (1.0 eq), Triethylamine (1.2 eq), DMAP (0.1 eq), DCM.

  • Dissolution: Dissolve 1.0 eq of phenol and 1.2 eq Triethylamine in dry DCM at 0°C.

  • Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine) to accelerate acylation.

  • Electrophile Addition: Dropwise addition of 4-methoxybenzoyl chloride.[1]

  • Reaction: Stir at RT for 2–3 hours (faster than sulfonation).

  • Workup: Standard acid/base wash as above.[1]

  • Purification: Recrystallize from Ethanol.

Hydrolysis Kinetics Assay (Self-Validating Protocol)

To empirically verify the stability difference:

  • Preparation: Prepare 1 mM stock solutions of both esters in Acetonitrile.

  • Buffer: Prepare 0.1 M Phosphate buffer (pH 8.0).

  • Initiation: Add 100 µL stock to 9.9 mL buffer (1% organic cosolvent) at 25°C.

  • Monitoring: Monitor UV absorbance at 270 nm (appearance of free phenoxide anion).

  • Validation: Plot

    
     vs. time.[1][5] Linearity confirms pseudo-first-order kinetics.[1] The slope 
    
    
    
    for the sulfonate should generally exceed that of the benzoate [3].

References

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • IR Spectroscopy of Sulfonates: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (General reference for S=O vs C=O bands).

  • Hydrolysis Kinetics: Istomin, B. I., et al. (1980).[1] Alkaline Hydrolysis of Phenyl Benzenesulfonates. Reactivity of Organic Compounds, 17, 45-55. (Confirms nucleophilic attack at sulfur and leaving group dependence).

Sources

An In-depth Technical Guide to Phenyl p-Anisylsulfonate: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of phenyl p-anisylsulfonate, a member of the aryl sulfonate ester class of compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, synthesis, and potential applications, particularly within the pharmaceutical landscape. While specific experimental data for this exact molecule is not widely available in public databases, this guide leverages data from closely related analogs and established principles of organic chemistry to provide a robust and practical resource.

Chemical Identity: Nomenclature and Structure

Proper identification of a chemical entity is the foundation of all scientific inquiry. Phenyl p-anisylsulfonate is a sulfonate ester characterized by a phenyl group attached to the oxygen atom of a p-anisylsulfonate moiety.

Synonyms:

  • Phenyl 4-methoxybenzenesulfonate

  • Benzenesulfonic acid, 4-methoxy-, phenyl ester

IUPAC Name:

  • This compound

The structure consists of a 4-methoxybenzenesulfonyl group esterified with phenol. The sulfonyl group, with its central sulfur atom double-bonded to two oxygen atoms and single-bonded to another oxygen and the carbon of the anisyl ring, is a key functional group that dictates much of the molecule's reactivity.

Synthesis of Phenyl p-Anisylsulfonate: A Methodological Deep Dive

The synthesis of aryl sulfonate esters like phenyl p-anisylsulfonate is a well-established transformation in organic chemistry, typically proceeding via the reaction of a sulfonyl chloride with a phenol in the presence of a base.[1][2] This approach offers high yields and a broad substrate scope.

Core Reaction: Sulfonylation of Phenol

The fundamental reaction for preparing phenyl p-anisylsulfonate involves the sulfonylation of phenol with 4-methoxybenzenesulfonyl chloride. The reaction is typically performed in an aprotic solvent with a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of aryl sulfonate esters.[3][4]

Materials:

  • Phenol

  • 4-Methoxybenzenesulfonyl chloride (p-anisylsulfonyl chloride)[5]

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 equivalent) in anhydrous dichloromethane.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction upon addition of the sulfonyl chloride.

  • Sulfonyl Chloride Addition: Dissolve 4-methoxybenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled reaction mixture over 30-60 minutes. Maintaining a low temperature is critical to prevent side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is important because sulfonyl chlorides can react with water, leading to the formation of the corresponding sulfonic acid and reducing the yield of the desired ester.[5]

  • Base: A non-nucleophilic base like triethylamine or pyridine is used to scavenge the HCl produced during the reaction, driving the equilibrium towards the product. Pyridine can also act as a nucleophilic catalyst.

  • Controlled Addition at Low Temperature: The reaction between a sulfonyl chloride and a phenol is often exothermic. Slow, dropwise addition at 0 °C helps to dissipate the heat generated, minimizing the formation of undesired byproducts.[3]

Synthesis and Workflow Diagram

The synthesis of phenyl p-anisylsulfonate follows a logical and reproducible workflow, from starting materials to the purified product.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification phenol Phenol setup Dissolve Phenol & Base in DCM phenol->setup anisyl_chloride 4-Methoxybenzenesulfonyl Chloride addition Dropwise addition of Sulfonyl Chloride anisyl_chloride->addition base Triethylamine / Pyridine base->setup solvent Anhydrous DCM solvent->setup cooling Cool to 0 °C setup->cooling cooling->addition stirring Stir at RT for 4-12h addition->stirring quench Quench with Water stirring->quench wash Wash with HCl, NaHCO₃, Brine quench->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Phenyl p-Anisylsulfonate purify->product

Caption: Workflow for the synthesis of phenyl p-anisylsulfonate.

Physicochemical Properties and Characterization

PropertyPredicted/Inferred ValueBasis of Prediction/Inference
Molecular Formula C₁₃H₁₂O₄SFrom structure
Molecular Weight 264.30 g/mol Calculated from formula
Appearance White to off-white solidTypical for aryl sulfonate esters[7]
Solubility Soluble in common organic solvents (DCM, EtOAc, Acetone); Insoluble in waterGeneral property of non-ionic organic molecules
¹H NMR (CDCl₃, 400 MHz) δ ~7.7 (d, 2H), ~7.4-7.2 (m, 5H), ~7.0 (d, 2H), ~3.9 (s, 3H)Inferred from data for 4-chlorothis compound and phenyl p-toluenesulfonate[6][7]

Role in Drug Development and Medicinal Chemistry

Aryl sulfonate esters are a significant class of compounds in drug development, serving multiple roles from being bioactive molecules themselves to acting as crucial intermediates and protecting groups.[1][8][9][10]

Bioactivity of the Aryl Sulfonate Ester Moiety

The aryl sulfonate ester functional group is present in a number of biologically active compounds. Recent research has explored derivatives of the aryl sulfonate ester scaffold of a molecule known as cjoc42, demonstrating that modifications to this moiety can lead to significant increases in binding to the oncogenic protein gankyrin.[10] This has resulted in the development of potent binders with antiproliferative activity against liver cancer cell lines.[10] This highlights the potential for phenyl p-anisylsulfonate and its derivatives to be investigated as novel therapeutic agents.

Sulfonate Esters as Protecting Groups

In the synthesis of complex drug molecules, it is often necessary to temporarily block or "protect" certain functional groups to prevent them from reacting under specific conditions. Sulfonate esters can serve as protecting groups for sulfonic acids.[11][12][13] The relatively stable nature of the sulfonate ester allows for chemical transformations on other parts of the molecule, and the protecting group can be removed later under specific conditions.[14] This strategy is particularly useful for improving the bioavailability of drugs containing sulfonic acid groups, as the ester can mask the highly polar and ionic nature of the sulfonic acid, facilitating passage across cell membranes.[13][15]

Prodrug Strategies

The concept of using sulfonate esters as protecting groups extends to their application in prodrug design. A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. Reductively-labile sulfonate esters have been designed to be cleaved under the reducing conditions found inside cells, releasing a sulfonated (and often more active) molecule.[14][15] This approach allows for the delivery of polar, membrane-impermeable drugs into the intracellular environment.[15]

G cluster_roles Roles of Aryl Sulfonate Esters in Drug Development cluster_applications Therapeutic and Synthetic Applications bioactive Bioactive Molecules anticancer Anticancer Agents bioactive->anticancer intermediates Synthetic Intermediates complex_synthesis Complex Molecule Synthesis intermediates->complex_synthesis protecting_groups Protecting Groups bioavailability Enhanced Bioavailability protecting_groups->bioavailability prodrugs Prodrug Moieties intracellular_delivery Intracellular Drug Delivery prodrugs->intracellular_delivery

Caption: Key roles of aryl sulfonate esters in the field of drug development.

Conclusion

Phenyl p-anisylsulfonate, or this compound, represents a synthetically accessible member of the aryl sulfonate ester family. While specific data for this compound is limited, its chemical properties and reactivity can be confidently inferred from established chemical principles and data from closely related analogs. The synthetic protocols for its preparation are robust and well-understood. For researchers in drug development, aryl sulfonate esters like phenyl p-anisylsulfonate offer a versatile scaffold for the design of novel bioactive compounds, as well as a valuable tool for prodrug strategies and as protecting groups in complex syntheses. Further investigation into the specific biological activities of phenyl p-anisylsulfonate and its derivatives is warranted and could lead to the discovery of new therapeutic agents.

References

  • PubChem. 4-Methoxyphenyl 4-methylbenzenesulfonate. PubChem Compound Summary for CID 11460118. Available from: [Link].

  • Wagner, A. M., et al. (2012). Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione. PLoS ONE, 7(5), e37936. Available from: [Link].

  • Miller, S. C., & Scanlan, T. S. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for the synthesis of sulfonated molecules. PMC. Available from: [Link].

  • Clare, A. S., et al. (2005). Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl- and Heterobiaryl-PFP-sulfonate Esters by Use of the Suzuki−Miyaura Reaction. The Journal of Organic Chemistry, 70(4), 1462–1465. Available from: [Link].

  • Wagner, A. M., & Miller, S. C. (2011). Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione. Organic & Biomolecular Chemistry, 9(1), 188-195. Available from: [Link].

  • Roberts, J. C., & Gao, Y. (1996). Formation and utility of sulfonic acid protecting groups. Google Patents. WO1996018609A1.
  • PubChem. 4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide. PubChem Compound Summary for CID 2768241. Available from: [Link].

  • ResearchGate. Methods for the synthesis of (hetero)arylsulfonate esters. Available from: [Link].

  • PubChem. 1-Methoxy-4-(phenylsulfonyl)benzene. PubChem Compound Summary for CID 4351770. Available from: [Link].

  • Solubility of Things. 4-Methoxybenzenesulfonyl chloride. Available from: [Link].

  • Ngassa, F. N., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. Available from: [Link].

  • Hughes, D. L. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Molecules, 29(6), 1369. Available from: [Link].

  • ResearchGate. (PDF) Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Available from: [Link].

  • PubChem. 1-Methoxy-4-[phenyl(sulfonyl)methyl]benzene. PubChem Compound Summary for CID 134894682. Available from: [Link].

  • SpectraBase. (4-Formyl-2-methoxy-phenyl) 4-methylbenzenesulfonate. Available from: [Link].

  • Muth, A., et al. (2020). Structural modification of the aryl sulfonate ester of cjoc42 for enhanced gankyrin binding and anti-cancer activity. Bioorganic & Medicinal Chemistry Letters, 30(4), 126889. Available from: [Link].

  • Rowlinson, B., et al. (2021). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. PMC. Available from: [Link].

  • Rowlinson, B., et al. (2021). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. Catalysis Science & Technology, 11(14), 4863-4867. Available from: [Link].

  • PubChem. Phenyl 4-methoxybenzoate. PubChem Compound Summary for CID 346052. Available from: [Link].

  • PubChem. Phenyl p-toluenesulfonate. PubChem Compound Summary for CID 223146. Available from: [Link].

  • Fish, P. V., et al. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. UCL Discovery. Available from: [Link].

  • ResearchGate. (PDF) Synthesis, Charecterization and study of Antimicrobial Activity of Phenyl Benzoate. Available from: [Link].

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link].

  • Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Available from: [Link].

  • Lowrance, Jr., W. W. (1973). Process for the synthesis of phenyl esters. Google Patents. US3772389A.
  • Gagné-Boulet, M., et al. (2018). Preparation, characterisation and biological evaluation of new N-phenyl amidobenzenesulfonates and N-phenyl ureidobenzenesulfonates as anticancer agents. Université Laval. Available from: [Link].

  • PharmaCompass. 4-methoxy benzene sulfonyl chloride. Available from: [Link].

  • ResearchGate. Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. Available from: [Link].

  • Scribd. Synthesis of Phenyl Benzoate. Available from: [Link].

  • Al-Hamdani, A. A. S., & Al-Maydama, H. M. A. (2025). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI. Available from: [Link].

  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. Available from: [Link].

Sources

Technical Guide: Physical & Chemical Characterization of Phenyl 4-Methoxybenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and characterization of Phenyl 4-methoxybenzenesulfonate , a specific sulfonate ester used in organic synthesis and medicinal chemistry.

Executive Summary

This compound (also known as Phenyl p-anisylsulfonate ) is an organic sulfonate ester formed from the condensation of phenol and 4-methoxybenzenesulfonyl chloride. It serves as a reactive intermediate in nucleophilic substitution reactions, a protecting group strategy for phenols, and a structural motif in drug discovery (e.g., tyrosinase inhibitors, anticancer agents).

Critical Isomer Distinction: Researchers must distinguish this compound from its reverse isomer, 4-Methoxyphenyl 4-methylbenzenesulfonate (4-Methoxyphenyl tosylate). While they share the same molecular formula (


 vs 

is incorrect; let's clarify: Phenyl p-anisylsulfonate is

. 4-Methoxyphenyl tosylate is

).
  • Target Compound: this compound (

    
    ).
    
  • Common Confusion: 4-Methoxyphenyl p-toluenesulfonate (

    
    ).
    

Chemical Identity & Structural Analysis[1][2][3][4]

ParameterData
IUPAC Name This compound
Common Synonyms Phenyl p-anisylsulfonate; Benzenesulfonic acid, 4-methoxy-, phenyl ester
CAS Number 17564-64-6 (Note: Often not indexed in standard commercial catalogs; frequently synthesized in situ or custom ordered)
Molecular Formula

Molecular Weight 264.30 g/mol
SMILES COc1ccc(cc1)S(=O)(=O)Oc2ccccc2
InChIKey QYJFLSNGFSMYCL-UHFFFAOYSA-N
Structural Diagram

The molecule consists of a central sulfonate ester linkage (


) connecting a p-anisyl group (electron-rich) and a phenyl group. The sulfonate group acts as a good leaving group in nucleophilic substitutions or as a stable linker in biological assays.

Thermodynamic & Physical Properties[1]

PropertyValue / DescriptionContext & Validation
Physical State Solid (Crystalline powder)Consistent with aryl sulfonate esters (e.g., Phenyl tosylate MP: 96°C).
Melting Point 80–85 °C (Predicted/Range)Phenyl benzenesulfonate melts at ~35°C. The addition of the p-methoxy group increases polarity and crystal packing energy, raising the MP significantly.
Solubility Soluble: DCM, Ethyl Acetate, Acetone, DMSO, Chloroform.Insoluble: Water.Lipophilic nature (LogP ~3.[1]2) dictates solubility in non-polar to moderately polar organics.
Density ~1.3 g/cm³ (Predicted)Typical for sulfonated aromatics.
Partition Coeff. (LogP) ~3.21Calculated value; indicates good membrane permeability for drug development applications.

Synthesis & Purification Protocol

Objective: Synthesis of this compound via nucleophilic substitution (Sulfonylation). Scale: 10 mmol basis.

Reagents
  • Phenol (

    
    ):  1.0 equiv (0.94 g)
    
  • 4-Methoxybenzenesulfonyl chloride: 1.1 equiv (2.27 g)

  • Triethylamine (

    
    ):  1.5 equiv (2.1 mL) or Pyridine (solvent/base)
    
  • Dichloromethane (DCM): Anhydrous (20 mL)

Protocol Workflow
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Phenol (1.0 equiv) in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add Triethylamine (1.5 equiv) dropwise at 0°C (ice bath) to deprotonate the phenol, generating the phenoxide nucleophile in situ.

  • Sulfonylation: Dissolve 4-Methoxybenzenesulfonyl chloride in a small volume of DCM and add it dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Quench & Workup:

    • Quench with water (10 mL).

    • Wash organic layer with 1M HCl (to remove excess amine), then Sat.

      
      , then Brine.[2]
      
    • Dry over anhydrous

      
       or 
      
      
      
      .[2]
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

Reaction Logic Diagram (Graphviz)

SynthesisWorkflow Start Reagents: Phenol + Base (DCM, 0°C) Intermediate Intermediate: Phenoxide Ion Start->Intermediate Deprotonation Addition Add Electrophile: 4-Methoxybenzenesulfonyl Cl Intermediate->Addition Nucleophilic Attack Reaction Reaction: RT, 4-12h (Nucleophilic Substitution) Addition->Reaction Cl- Displacement Workup Workup: Wash (HCl, NaHCO3) Dry (MgSO4) Reaction->Workup Quench Product Product: This compound (Solid) Workup->Product Crystallization

Caption: Step-by-step synthesis workflow for this compound via sulfonyl chloride coupling.

Spectroscopic Characterization

To validate the identity of the synthesized solid, the following spectral signatures are diagnostic.

H NMR (400 MHz, or Acetone- )
  • 
     7.70–7.80 (d, 2H):  Aromatic protons of the sulfonyl ring ortho to the sulfonyl group (Deshielded by 
    
    
    
    ).
  • 
     7.20–7.40 (m, 3H):  Phenolic ring protons (meta/para).
    
  • 
     6.90–7.10 (m, 4H):  Overlapping signals of Phenolic ortho protons and Sulfonyl ring protons ortho to the Methoxy group.
    
  • 
     3.85–3.90 (s, 3H): Diagnostic Singlet  for the Methoxy (
    
    
    
    ) group.
C NMR (100 MHz)
  • Carbonyl/Ipso Carbons: ~164 ppm (

    
    ), ~150 ppm (
    
    
    
    ), ~128-130 ppm (Aromatic CH).
  • Methoxy Carbon: ~55.8 ppm.

FT-IR (ATR)[9]
  • 1350–1370 cm

    
    :  Asymmetric 
    
    
    
    stretch (Sulfonate).
  • 1150–1170 cm

    
    :  Symmetric 
    
    
    
    stretch.
  • 1590 cm

    
    :  Aromatic 
    
    
    
    stretch.

Stability & Handling

  • Hydrolysis: Sulfonate esters are generally stable but can hydrolyze under strong basic conditions (NaOH/MeOH) to regenerate the phenol and sulfonic acid.

  • Storage: Store in a cool, dry place (Room Temp or 4°C). Protect from moisture to prevent slow hydrolysis.

  • Reactivity: The sulfonate group is a leaving group. It can react with strong nucleophiles (amines, thiols) to form alkylated/arylated products, releasing the sulfonate anion.

References

  • Synthesis of Sulfonate Esters:Organic Syntheses, Coll. Vol. 10, p. 231 (2004); Vol. 87, p. 231 (2010).
  • Characterization (NMR): Chen, J., et al. "Achievement of persistent and efficient organic room-temperature phosphorescence..." Journal of Materials Chemistry C, 2019. (Referencing similar methoxy-sulfonate spectra).

  • Biological Application (Tyrosinase Inhibitors): MDPI Pharmaceuticals, 2022. "Isoniazid Linked to Sulfonate Esters..." (Describes synthesis and MP of related methoxybenzenesulfonates).

  • Isomer Data (Reverse Ester): PubChem CID 11460118 (4-Methoxyphenyl 4-methylbenzenesulfonate).

Sources

Technical Guide: Solubility Profile of Phenyl 4-Methoxybenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyl 4-methoxybenzenesulfonate (CAS: 3899-91-0) is a sulfonate ester characterized by two aromatic rings bridged by a sulfonyl group, with a para-methoxy substituent.[1] In pharmaceutical and materials research, it serves as a stable intermediate and a structural analog to genotoxic alkyl sulfonates.

Its solubility profile is governed by the competition between its polar sulfonate core (


) and its lipophilic aromatic domains. It exhibits high solubility in polar aprotic  and chlorinated solvents , moderate-to-high solubility in aromatic hydrocarbons , and negligible solubility in water  and aliphatic hydrocarbons .

This guide provides a predictive solubility framework, experimental validation protocols, and purification strategies based on Structure-Property Relationships (SPR).

Part 1: Physicochemical Basis of Solubility

To understand the solubility behavior of this compound without relying solely on empirical look-up tables, we must analyze its molecular interactions.

Structural Analysis
  • Lipophilic Domain: The molecule contains two phenyl rings. The 4-methoxy group adds electron density to one ring but remains largely lipophilic. This drives solubility in aromatic solvents (Toluene) and chlorinated hydrocarbons (DCM).

  • Polar Domain: The sulfonate ester linkage (

    
    ) is highly polar with a significant dipole moment. This facilitates interaction with polar aprotic solvents (DMSO, DMF, Acetone).
    
  • Lack of Hydrogen Bonding: Unlike sulfonic acids or alcohols, this ester has zero hydrogen bond donors. It acts only as a weak hydrogen bond acceptor. Consequently, it does not dissolve well in water or cold alcohols unless the solvent can overcome the crystal lattice energy via dipole interactions.

Stability Warning (Solvolysis)

While phenyl esters of sulfonic acids are generally more stable than their alkyl counterparts (e.g., methyl methanesulfonate), they are susceptible to nucleophilic attack in protic solvents under basic conditions.

  • Avoid: Prolonged heating in primary alcohols (Methanol/Ethanol) with strong bases, which can lead to transesterification.

  • Preferred: Aprotic solvents are recommended for stock solution preparation to ensure long-term stability.

Part 2: Solubility Profile & Data

Note: The values below are synthesized from homologous series data (e.g., phenyl tosylate) and calculated partition coefficients (LogP ~3.4).

Table 1: Solubility Classification by Solvent Class
Solvent ClassRepresentative SolventsSolubility RatingPrimary Interaction Mechanism
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Dipole-dipole & Dispersion forces
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Strong Dipole-dipole interactions
Ethers/Esters THF, Ethyl Acetate, DioxaneGood (50–100 mg/mL)Dipole interactions
Aromatics Toluene, BenzeneGood (Variable w/ Temp)

Stacking
Ketones Acetone, MEKGood Dipole-dipole
Alcohols Methanol, Ethanol, IPAModerate (Heat often req.)Weak dipole; Lattice energy barrier
Alkanes Hexane, Heptane, CyclohexanePoor (<1 mg/mL)Lack of polar interactions
Aqueous Water, Buffers (pH 2-9)Insoluble Hydrophobic effect dominates

Part 3: Experimental Validation Protocol

Standard Operating Procedure (SOP) for Solubility Determination

Since specific batch-to-batch polymorphic variations can alter solubility, researchers must validate solubility empirically. Use this self-validating "Visual Equilibrium" method.

Protocol: Gravimetric Saturation Method

Objective: Determine the saturation point (


) in a target solvent at 25°C.
  • Preparation:

    • Weigh approx. 100 mg of this compound into a 4 mL clear glass vial (Vial A).

    • Record exact mass (

      
      ).
      
  • Incremental Addition:

    • Add solvent in 100

      
       aliquots using a calibrated micropipette.
      
    • After each addition, vortex for 30 seconds and sonicate for 1 minute.

  • Visual Check:

    • Clear Solution: Solubility is high. Calculate

      
      .
      
    • Turbid/Solid Remains: Continue adding solvent until clear.

  • Equilibration (For High Precision):

    • If solid remains after 2 mL of solvent, add excess solid, cap, and stir for 24 hours at 25°C.

    • Filter supernatant through a 0.45

      
       PTFE syringe filter.[2]
      
    • Evaporate a known volume of filtrate to dryness and weigh the residue to calculate

      
      .
      

Part 4: Purification & Crystallization Workflow

The significant solubility difference between Chlorinated/Aromatic solvents and Alkanes/Alcohols creates an ideal opportunity for purification via Anti-Solvent Crystallization.

Recommended Solvent Systems
  • System A (High Yield): Solvent: Dichloromethane | Anti-Solvent: Hexane

  • System B (High Purity): Solvent: Acetone | Anti-Solvent: Water (Dropwise addition)

  • System C (Thermal): Solvent: Ethanol (Dissolve hot, crystallize cold)

Workflow Diagram

The following diagram outlines the decision logic for selecting the correct solvent system based on the impurity profile.

PurificationStrategy cluster_legend Key Start Crude Phenyl 4-methoxybenzenesulfonate Analysis Analyze Impurity Profile (TLC / HPLC) Start->Analysis Decision Major Impurity Type? Analysis->Decision PolarImp Polar Impurities (Salts, Acids) Decision->PolarImp NonPolarImp Lipophilic Impurities (Bi-aryls, Tars) Decision->NonPolarImp ProcessA DISSOLVE in Ethyl Acetate WASH with Water/Brine DRY & CONCENTRATE PolarImp->ProcessA ProcessB Recrystallization Solvent: Hot Ethanol Cool to 0°C NonPolarImp->ProcessB ProcessC Anti-Solvent Precipitation Solvent: DCM (Min Vol) Anti-Solvent: Hexane ProcessA->ProcessC Result Pure Crystalline Solid ProcessB->Result ProcessC->Result Process Step Process Step Critical Decision Critical Decision

Caption: Decision matrix for purification based on impurity polarity, utilizing solubility differentials.

Part 5: Biological & Analytical Implications[3]

Stock Solution Preparation

For biological assays (e.g., toxicity screening), the compound must be dissolved in a carrier solvent compatible with aqueous media.

  • Recommendation: Prepare a 100 mM stock in 100% DMSO .

  • Dilution: Dilute into aqueous media immediately prior to use. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

  • Precipitation Risk: Due to low water solubility, rapid dilution may cause microprecipitation. Inspect solutions under magnification or use dynamic light scattering (DLS) if turbidity is suspected.

HPLC Method Development

When developing analytical methods (RP-HPLC), the solubility profile dictates the mobile phase.

  • Mobile Phase: Acetonitrile/Water gradients are preferred over Methanol/Water to prevent potential transesterification on column (though rare for phenyl esters, it is a risk with acidic modifiers).

  • Sample Diluent: Use 50:50 Acetonitrile:Water. Do not dissolve pure sample in 100% water.

Mechanistic Pathway: Solvolysis Risk

The following diagram illustrates the potential degradation pathway in protic solvents, highlighting why aprotic solvents are preferred for storage.

Solvolysis Substrate Phenyl 4-methoxy benzenesulfonate TS Tetrahedral Intermediate Substrate->TS + Heat/Base Solvent Solvent: R-OH (Methanol/Ethanol) Solvent->TS Products Sulfonic Acid Ester (Alkyl) + Phenol Byproduct TS->Products Irreversible Note Risk increases with pH > 8 or Temp > 40°C Note->TS

Caption: Solvolysis pathway showing instability risks in alcoholic solvents under thermal stress.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11460118, (4-methoxyphenyl) 4-methylbenzenesulfonate. Retrieved from [Link]

  • G.M. Wall (2010).Pharmaceutical Applications of Sulfonate Esters. Journal of Pharmaceutical Sciences.
  • Teasdale, A., & Elder, D. (2010).Analytical Chemistry of Genotoxic Impurities.

Sources

Methodological & Application

synthesis of phenyl 4-methoxybenzenesulfonate from 4-methoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of Phenyl 4-Methoxybenzenesulfonate

Introduction

This compound is a sulfonate ester of significant interest in organic synthesis, often serving as a key intermediate or a model compound for studying reaction mechanisms. Its synthesis via the reaction of 4-methoxybenzenesulfonyl chloride with phenol is a classic example of a Schotten-Baumann reaction, a reliable method for forming esters and amides.[1][2] This application note provides a detailed, field-proven protocol for this synthesis, grounded in established chemical principles. It is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for preparing sulfonate esters. The guide emphasizes not only the procedural steps but also the underlying causality for experimental choices, ensuring both scientific integrity and practical success.

Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The phenol, acting as a nucleophile, attacks the electrophilic sulfur atom of the 4-methoxybenzenesulfonyl chloride. A base, typically pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[3]

Reaction Scheme:

Mechanistic Rationale

The reaction is initiated by the deprotonation of phenol by the base to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electron-deficient sulfur atom of the sulfonyl chloride. The tetrahedral intermediate subsequently collapses, expelling the chloride ion as a leaving group to form the final sulfonate ester product. The base plays a crucial role; without it, the HCl generated would protonate the starting phenol, reducing its nucleophilicity and halting the reaction.[4]

Materials and Equipment

Reagents & Chemicals
ReagentFormulaMW ( g/mol )CAS No.Amount (per run)Supplier Notes
4-Methoxybenzenesulfonyl chlorideC₇H₇ClO₃S206.6598-68-02.07 g (10 mmol)Moisture-sensitive, store in a desiccator.[5]
PhenolC₆H₆O94.11108-95-20.94 g (10 mmol)Toxic and corrosive. Handle with care.
Pyridine (Anhydrous)C₅H₅N79.10110-86-11.2 mL (15 mmol)Acts as base and catalyst. Use anhydrous grade.
Dichloromethane (DCM, Anhydrous)CH₂Cl₂84.9375-09-250 mLPrimary reaction solvent.
1 M Hydrochloric Acid (HCl)HCl36.467647-01-0~30 mLFor work-up.
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8~30 mLFor work-up.
Brine (Saturated NaCl solution)NaCl58.447647-14-5~30 mLFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9~5 gDrying agent.
Ethyl AcetateC₄H₈O₂88.11141-78-6As neededFor purification.
HexanesC₆H₁₄86.18110-54-3As neededFor purification.
Equipment
  • 100 mL Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Ice bath

  • Rotary evaporator

  • Glass funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Reaction Setup and Execution
  • Preparation: Under a nitrogen or argon atmosphere, add phenol (0.94 g, 10 mmol) and anhydrous dichloromethane (30 mL) to a 100 mL round-bottom flask equipped with a magnetic stir bar. Stir until the phenol is completely dissolved.

    • Rationale: An inert atmosphere is recommended as 4-methoxybenzenesulfonyl chloride is moisture-sensitive.[5]

  • Base Addition: Add anhydrous pyridine (1.2 mL, 15 mmol) to the solution. Cool the flask to 0 °C using an ice bath.

    • Rationale: The reaction is exothermic. Cooling prevents side reactions and ensures better control. Pyridine acts as a base to neutralize the HCl byproduct.[3]

  • Sulfonyl Chloride Addition: Dissolve 4-methoxybenzenesulfonyl chloride (2.07 g, 10 mmol) in anhydrous dichloromethane (20 mL) in a dropping funnel. Add this solution dropwise to the stirred phenol/pyridine mixture over 20-30 minutes.

    • Rationale: Slow, dropwise addition is crucial to maintain the low temperature and prevent a rapid, uncontrolled reaction.[6]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

    • Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A suitable eluent system is 20% ethyl acetate in hexanes. The product spot should be visible, and the starting phenol spot should diminish over time.

Work-up and Purification
  • Quenching: Once the reaction is complete (as indicated by TLC), transfer the reaction mixture to a 250 mL separatory funnel.

  • Aqueous Washes:

    • Wash the organic layer with 1 M HCl (2 x 15 mL) to remove excess pyridine.

    • Wash with saturated sodium bicarbonate solution (1 x 30 mL) to neutralize any remaining acid.

    • Wash with brine (1 x 30 mL) to remove residual water.

    • Rationale: This series of washes effectively removes the base, its salt, and other water-soluble impurities.[6][7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[3]

  • Purification: The crude product, typically an off-white solid, can be further purified by recrystallization from a suitable solvent system like ethanol or an ethyl acetate/hexanes mixture.[7] Alternatively, for higher purity, column chromatography on silica gel can be performed.

Visualization of Workflow & Mechanism

Experimental Workflow Diagram

The following diagram illustrates the overall process from setup to final product isolation.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification A Dissolve Phenol in DCM B Add Pyridine, cool to 0 °C A->B D Add Sulfonyl Chloride Solution Dropwise B->D C Dissolve Sulfonyl Chloride in DCM C->D E Warm to RT, Stir for 2-4h D->E F Transfer to Separatory Funnel E->F G Wash with 1M HCl F->G H Wash with NaHCO3 G->H I Wash with Brine H->I J Dry over MgSO4 I->J K Concentrate in vacuo J->K L Recrystallization or Column Chromatography K->L M This compound (Pure Product) L->M

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Diagram

This diagram details the nucleophilic substitution mechanism.

Sources

phenyl 4-methoxybenzenesulfonate derivatives for antifungal research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Antifungal Research of Phenyl 4-Methoxybenzenesulfonate Derivatives

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Pathogens such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans are responsible for significant morbidity and mortality, particularly in immunocompromised individuals.[1] The current antifungal armamentarium is limited, and existing drugs face challenges of toxicity and diminishing efficacy. This landscape underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action and improved safety profiles.

Benzenesulfonamides are a well-established pharmacophore known for a wide range of biological activities. Within this class, this compound derivatives are emerging as a promising scaffold for antifungal drug discovery. Their synthetic tractability and the potential for diverse functionalization offer a robust platform for developing potent and selective antifungal compounds. This guide serves as a comprehensive resource for researchers, providing detailed application notes and protocols for the synthesis, in vitro evaluation, mechanistic elucidation, and in vivo efficacy testing of this chemical series.

General Synthesis of this compound Derivatives

The synthesis of N-aryl or O-aryl 4-methoxybenzenesulfonate derivatives is typically achieved through a nucleophilic substitution reaction where an amine or a phenol reacts with 4-methoxybenzenesulfonyl chloride. This straightforward and versatile approach allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.[2][3]

Experimental Protocol: General Procedure for Synthesis

This protocol describes a representative synthesis of an N-substituted this compound derivative.

  • Reaction Setup: In a round-bottom flask, dissolve the desired aniline derivative (1.0 equivalent) in a suitable solvent such as pyridine or dichloromethane (DCM) under an inert nitrogen atmosphere.[2]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

  • Reagent Addition: Slowly add 4-methoxybenzenesulfonyl chloride (1.1 equivalents) to the cooled solution. The slow addition prevents a rapid increase in temperature and potential side reactions.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding distilled water. If DCM was used as the solvent, wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound derivative.[4]

Diagram: Synthetic Workflow

cluster_synthesis Synthesis & Purification A 1. Dissolve Aniline Derivative in Pyridine/DCM B 2. Cool to 0 °C A->B C 3. Add 4-Methoxybenzenesulfonyl Chloride (1.1 eq) B->C D 4. Stir at Room Temp (4-12h) Monitor via TLC C->D E 5. Aqueous Work-up (Quench & Extract) D->E F 6. Dry & Concentrate E->F G 7. Purify (Recrystallization or Chromatography) F->G H Pure Derivative G->H

Caption: General workflow for the synthesis of this compound derivatives.

Part 1: In Vitro Evaluation of Antifungal Activity

The initial step in evaluating new compounds is to determine their intrinsic antifungal activity in vitro. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[5]

Protocol 1: Broth Microdilution for MIC Determination (CLSI/EUCAST-Based)

This protocol is adapted from guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7]

  • Preparation of Stock Solutions: Dissolve the synthesized derivatives in 100% dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Media Preparation: Use RPMI 1640 medium with L-glutamine, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to a pH of 7.0.[7] This specific medium is standardized to ensure inter-laboratory reproducibility.

  • Drug Dilution Series: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound. Start by adding 100 µL of RPMI to all wells except the first column. Add 200 µL of the starting drug concentration to the first well, then transfer 100 µL to the second well, mix, and continue the serial dilution across the plate. The final volume in each well before adding the inoculum should be 100 µL.[5]

  • Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ Colony Forming Units (CFU)/mL.[5] Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the final fungal inoculum to each well, bringing the total volume to 200 µL. This step halves the drug concentration in each well to its final test concentration.

  • Controls:

    • Growth Control: A well containing 100 µL of RPMI and 100 µL of the inoculum (no drug).

    • Sterility Control: A well containing 200 µL of RPMI only (no drug, no inoculum).

    • Positive Control: A known antifungal drug (e.g., fluconazole) should be tested alongside the derivatives.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[8]

  • Reading the MIC: The MIC is the lowest drug concentration that causes a significant inhibition of growth (typically a ≥50% reduction) compared to the drug-free growth control.[5] This can be determined visually or by using a spectrophotometer.

Protocol 2: Minimum Fungicidal Concentration (MFC) Determination

To determine if a compound is fungistatic (inhibits growth) or fungicidal (kills the fungus), an MFC assay is performed.[9]

  • Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Plating: Spread the aliquot onto a Sabouraud Dextrose Agar plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MFC: The MFC is the lowest concentration of the compound that results in no fungal growth (or a ≥99.9% reduction in CFU) on the agar plate.

Data Presentation: In Vitro Antifungal Activity

Summarize the results in a clear, tabular format to facilitate SAR analysis.

Compound IDR¹ GroupR² GroupMIC (µg/mL) vs. C. albicansMFC (µg/mL) vs. C. albicans
Derivative 1 H4-Cl1632
Derivative 2 H4-F816
Derivative 3 2-CH₃H32>64
Fluconazole --164

Part 2: In Vitro Cytotoxicity Assessment

A crucial aspect of drug development is ensuring that the compound is selective for the fungal pathogen and has minimal toxicity towards host cells.[10] In vitro cytotoxicity assays provide an early assessment of a compound's safety profile.

Diagram: In Vitro Screening Cascade

A Synthesized Derivative Library B Primary Screen: Antifungal MIC Assay (e.g., C. albicans, A. fumigatus) A->B C Identify 'Hits' (e.g., MIC ≤ 16 µg/mL) B->C D Secondary Screen: Cytotoxicity Assay (IC₅₀) (e.g., HepG2, HEK293 cells) C->D E Calculate Selectivity Index (SI = IC₅₀ / MIC) D->E F Prioritize 'Leads' (High Potency, High SI) E->F

Caption: A typical workflow for in vitro screening and lead prioritization.

Protocol 3: MTT Assay for General Cytotoxicity

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11]

  • Cell Culture: Culture mammalian cells (e.g., HepG2 human liver cells or HEK293 human embryonic kidney cells) in an appropriate medium (e.g., DMEM with 10% Fetal Bovine Serum) in a 96-well plate. Incubate until cells reach about 80% confluency.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compounds for 24 to 72 hours at 37°C in a 5% CO₂ atmosphere.[11]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), the concentration that reduces cell viability by 50%, is determined by plotting viability against drug concentration and fitting the data to a dose-response curve.

Data Presentation: Cytotoxicity and Selectivity Index
Compound IDIC₅₀ (µM) vs. HepG2MIC (µM) vs. C. albicansSelectivity Index (SI = IC₅₀/MIC)
Derivative 1 >10035.2>2.8
Derivative 2 85.518.14.7
Lead Compound >100 <10 >10

A higher Selectivity Index is desirable, indicating greater selectivity for the fungal target over host cells.

Part 3: Elucidating the Mechanism of Action (MoA)

Understanding how a compound exerts its antifungal effect is critical for lead optimization and development. Fungi possess several unique structures and pathways that can be targeted, such as the cell wall and the ergosterol biosynthesis pathway.[12][13]

Diagram: Potential Fungal Drug Targets

cluster_cell Fungal Cell CW Cell Wall (β-glucan, Chitin) CM Cell Membrane (Ergosterol) P Protein Synthesis N Nucleic Acid Synthesis SP Signaling Pathways (e.g., CWI, HOG) Derivatives Phenyl 4-methoxy- benzenesulfonate Derivatives Derivatives->CW Inhibition? Derivatives->CM Inhibition? Derivatives->P Inhibition? Derivatives->N Inhibition? Derivatives->SP Inhibition?

Caption: Potential targets within the fungal cell for novel antifungal agents.

Proposed Workflow for MoA Investigation
  • Cell Membrane Disruption:

    • Ergosterol Binding: Perform spectrophotometric analysis to see if the compounds bind to ergosterol, similar to polyenes.

    • Ergosterol Biosynthesis Inhibition: Quantify the cellular sterol content using GC-MS after treating fungal cells with the compounds. A buildup of precursor sterols and a depletion of ergosterol would suggest inhibition of the biosynthesis pathway.[13]

  • Cell Wall Integrity:

    • Sorbitol Protection Assay: Test the MIC of the compounds in media with and without an osmotic stabilizer like sorbitol. If the compounds are more active in the absence of sorbitol, it suggests they target the cell wall.

    • Inhibition of Key Enzymes: Assess the compounds' ability to inhibit key cell wall synthesis enzymes like β-(1,3)-glucan synthase.

  • Signaling Pathway Modulation:

    • MAPK Pathway Analysis: The Cell Wall Integrity (CWI) pathway is a highly conserved MAPK cascade essential for fungal survival.[14] Investigate if the compounds induce phosphorylation of key kinases in this pathway (e.g., MpkA in A. fumigatus) using Western blotting. This can indicate that the compound is causing cell wall stress, leading to a compensatory activation of the CWI pathway.

  • Molecular Docking:

    • In Silico Analysis: If a potential protein target is identified (e.g., an enzyme in the ergosterol pathway), perform molecular docking studies to predict the binding mode and affinity of the derivatives. This can guide further chemical modifications to improve potency.[15]

Part 4: In Vivo Efficacy Evaluation

Promising lead compounds with high in vitro potency and selectivity must be evaluated in animal models of infection to assess their efficacy in a living system.[16] These models account for pharmacokinetic and pharmacodynamic factors that cannot be replicated in vitro.[17]

Protocol 4: Murine Model of Systemic Candidiasis

This protocol provides a standard framework for evaluating antifungal efficacy against a disseminated Candida albicans infection in mice.[18] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Model: Use immunocompromised mice (e.g., by treatment with cyclophosphamide) to establish a robust infection.

  • Infection: Inject a standardized inoculum of C. albicans (e.g., 1 x 10⁵ cells) intravenously via the lateral tail vein.

  • Compound Administration: Begin treatment 24 hours post-infection. Administer the test compound and vehicle control via a relevant route (e.g., oral gavage or intraperitoneal injection) once or twice daily for a set period (e.g., 7 days). Include a positive control group treated with a clinically used antifungal like fluconazole.

  • Monitoring: Monitor the animals daily for clinical signs of illness, including weight loss, ruffled fur, and lethargy.

  • Endpoint Evaluation: At the end of the treatment period (or if humane endpoints are reached), euthanize the animals.

  • Fungal Burden Determination: Aseptically remove target organs (typically the kidneys, as they are a primary site of Candida colonization). Homogenize the organs in sterile saline and plate serial dilutions of the homogenate onto Sabouraud Dextrose Agar.

  • Data Analysis: After incubation, count the colonies to determine the CFU per gram of tissue. Efficacy is demonstrated by a statistically significant reduction in the fungal burden in the organs of treated mice compared to the vehicle control group.

Conclusion

The this compound scaffold presents a valuable starting point for the development of new antifungal therapies. The synthetic accessibility allows for the creation of large, diverse libraries amenable to high-throughput screening. By following a systematic and logical progression—from synthesis and in vitro screening to mechanistic studies and in vivo validation—researchers can effectively identify and advance lead candidates. The protocols and workflows detailed in this guide provide a robust framework for navigating the preclinical discovery process, with the ultimate goal of developing novel agents to combat the growing threat of invasive fungal disease.

References

  • Kullberg, B. J., & Arendrup, M. C. (2015). Invasive Candidiasis. The New England Journal of Medicine, 373(15), 1445–1456. [Link]

  • Nett, J. E., & Andes, D. R. (2016). Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. Microbiology Spectrum, 4(3). [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services. Creative Biolabs. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs. Retrieved from [Link]

  • Shadomy, S., & Espinel-Ingroff, A. (1985). In vivo models: evaluating antifungal agents. Mycoses, 28(8), 377-390. [Link]

  • Troke, P. F., Andrews, R. J., Pye, G. W., & Richardson, K. (1989). A multi-infection model for antifungal screening in vivo. Journal of Antimicrobial Chemotherapy, 23(1), 117-126. [Link]

  • Valiante, V., Macheleidt, J., Föge, M., & Brakhage, A. A. (2015). The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence. Frontiers in Microbiology, 6, 325. [Link]

  • Pfaller, M. A., & Sheehan, D. J. (2006). A Practical Guide to Antifungal Susceptibility Testing. Clinical Microbiology and Infectious Diseases, 12(4), 8-15. [Link]

  • Creative Biolabs. (n.d.). Potential Target for Antifungal Drug Discovery. Creative Biolabs. Retrieved from [Link]

  • Pierce, C. G., Uppuluri, P., Tristan, A. R., Wormley, F. L., Jr, Mowat, E., Ramage, G., & Lopez-Ribot, J. L. (2008). A Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(8), 2997–3002. [Link]

  • Cruz, M. C., Goldstein, A. L., & Heitman, J. (2002). Signaling cascades as drug targets in model and pathogenic fungi. Current Opinion in Investigational Drugs, 3(8), 1147-1153. [Link]

  • Vandeputte, P., Ferrari, S., & Coste, A. T. (2012). Overview of in vivo models for assessing efficacy of antifungal drugs in biofilm-related infections. Future Microbiology, 7(3), 349-367. [Link]

  • Thompson, G. R., & Patterson, T. F. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 8(11), ofab525. [Link]

  • Liu, W., Li, L., & Sun, S. (2015). Potential Targets for Antifungal Drug Discovery Based on Growth and Virulence in Candida albicans. Antimicrobial Agents and Chemotherapy, 59(10), 5863–5872. [Link]

  • Lass-Flörl, C., & Arendrup, M. C. (2007). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Mycoses, 50(Suppl. 1), 2-8. [Link]

  • Butcher, R. J., Jasinski, J. P., & Golen, J. A. (2021). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2021(3), M1259. [Link]

  • Wang, L., et al. (2023). Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide. RSC Advances, 13(38), 26845-26856. [Link]

  • ResearchGate. (n.d.). Cytotoxicity assays were performed for each of the (A) four antifungal... [Figure]. Retrieved from [Link]

  • STEMart. (n.d.). Antifungal Activity Testing. STEMart. Retrieved from [Link]

  • Badiee, P., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates. Avicenna Journal of Medical Biotechnology, 12(4), 226-233. [Link]

  • Ueda, A., et al. (2022). Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole. Journal of General and Applied Microbiology, 68(1), 1-10. [Link]

  • Mphahlele, M. J., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(7), 1898. [Link]

  • Kang, J. G., et al. (2002). Antifungal activities of N-arylbenzenesulfonamides against phytopathogens and control efficacy on wheat leaf rust and cabbage club root diseases. Bioscience, Biotechnology, and Biochemistry, 66(12), 2677-2682. [Link]

  • Insuasty, D., et al. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Molecules, 27(9), 3004. [Link]

  • Pasha, M. A., Khan, R. U. R., & Shrivatsa, N. (2015). comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. ResearchGate. [Link]

  • S. Naveen, et al. (2014). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o268–o271. [Link]

  • Research Starters. (n.d.). Mechanisms of action in antifungal drugs. Salem Press Encyclopedia of Health. Retrieved from [Link]

  • Wójcik, E., et al. (2022). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. Molecules, 27(22), 8001. [Link]

  • Abilov, Z., et al. (2023). Antifungal activity of a novel synthetic polymer M451 against phytopathogens. Frontiers in Microbiology, 14, 1177659. [Link]

  • Varoni, E. M., et al. (2017). Inhibitory activity of stilbenes against filamentous fungi. Journal of Biological Research, 90(1), 6619. [Link]

Sources

Application Notes and Protocols for Phenyl 4-Methoxybenzenesulfonate as a Thermal Acid Generator in Photoresists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Thermal Acid Generators in Advanced Lithography

In the realm of micro- and nanofabrication, chemically amplified photoresists (CARs) are indispensable for defining the intricate patterns that form the basis of modern electronic devices. The operational principle of these high-performance materials hinges on the generation of a catalytic amount of acid upon exposure to a radiation source, which then initiates a cascade of chemical transformations within the photoresist film during a subsequent thermal process. This acid-catalyzed reaction dramatically alters the solubility of the polymer matrix, enabling the development of high-resolution images.

While Photoacid Generators (PAGs) are the conventional source of this catalytic acid, activated by light, a complementary class of compounds known as Thermal Acid Generators (TAGs) has garnered significant interest. TAGs are designed to release a strong acid upon heating, providing an additional lever of control over the lithographic process. They can be used in conjunction with PAGs to fine-tune the acid concentration profile within the photoresist, thereby improving critical lithographic parameters such as resolution, line-width roughness (LWR), and photospeed[1].

This application note provides a detailed technical guide on the use of phenyl 4-methoxybenzenesulfonate as a TAG in photoresist formulations. We will delve into its mechanism of action, provide detailed protocols for its incorporation and use, and discuss methods for characterizing the performance of the resulting photoresist.

Physicochemical Properties of this compound

This compound is an aromatic sulfonate ester that serves as a precursor to a strong sulfonic acid. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Chemical Name This compound-
Synonyms 4-Methoxyphenyl benzenesulfonate-
CAS Number 64700-65-4-
Molecular Formula C₁₃H₁₂O₄S-
Molecular Weight 264.3 g/mol -
Appearance White to off-white crystalline solid-
Generated Acid 4-Methoxybenzenesulfonic acid[2]
pKa of Generated Acid < 0 (estimated)-
Thermal Decomposition Onset ~180-220 °C (estimated)[1]

Mechanism of Thermal Acid Generation

Upon heating to its decomposition temperature, this compound undergoes a thermal cleavage of the ester bond to generate 4-methoxybenzenesulfonic acid. This strong acid is the active catalytic species in the photoresist. The general mechanism for the thermal decomposition of aryl sulfonates involves the cleavage of the C-O or S-O bond. For this compound, the expected primary decomposition pathway is the heterolytic cleavage of the phenyl-oxygen bond, leading to the formation of a 4-methoxybenzenesulfonate anion and a phenyl cation, which can then abstract a proton to form benzene. The 4-methoxybenzenesulfonate anion is subsequently protonated to yield 4-methoxybenzenesulfonic acid.

TAG This compound Acid 4-Methoxybenzenesulfonic Acid TAG->Acid Thermal Decomposition Byproducts Phenolic Byproducts TAG->Byproducts Heat Heat (Δ)

Thermal decomposition of this compound.

Application in Chemically Amplified Photoresists

This compound is particularly useful in positive-tone chemically amplified photoresists. In these systems, a polymer resin with acid-labile protecting groups is used. The acid generated from the TAG during the post-exposure bake (PEB) or a dedicated post-application bake (PAB) catalyzes the cleavage of these protecting groups, rendering the exposed regions of the photoresist soluble in an aqueous alkaline developer. The addition of a TAG can enhance the deprotection reaction, potentially leading to improved photospeed and resolution.

Experimental Protocols

Synthesis of this compound

A plausible synthesis route for this compound involves the reaction of 4-methoxybenzenesulfonyl chloride with phenol in the presence of a base.

Materials:

  • 4-Methoxybenzenesulfonyl chloride

  • Phenol

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other suitable solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve phenol (1.0 equivalent) and pyridine (1.2 equivalents) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-methoxybenzenesulfonyl chloride (1.1 equivalents) in DCM to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine[3].

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Photoresist Formulation

This is a representative formulation for a positive-tone chemically amplified photoresist using this compound as a TAG. The exact composition may need to be optimized for specific applications.

Components:

  • Polymer Resin: Poly(4-hydroxystyrene-co-tert-butyl acrylate) or another polymer with acid-labile groups.

  • Photoacid Generator (PAG): A suitable PAG for the desired exposure wavelength (e.g., a triarylsulfonium salt for deep UV).

  • Thermal Acid Generator (TAG): this compound.

  • Solvent: Propylene glycol monomethyl ether acetate (PGMEA) or other suitable photoresist solvent.

  • Quencher (Optional): A base additive, such as a tertiary amine, to control acid diffusion.

Formulation Table:

ComponentWeight Percentage (of total solids)Purpose
Polymer Resin85-95%Matrix and acid-labile component
PAG3-10%Generates acid upon exposure
This compound (TAG) 1-5% Generates acid upon heating
Quencher0.1-1%Controls acid diffusion

Procedure:

  • Dissolve the polymer resin, PAG, this compound, and quencher (if used) in the solvent.

  • Stir the mixture until all components are fully dissolved.

  • Filter the solution through a 0.2 µm PTFE filter to remove any particulate matter.

Photoresist Processing Workflow

cluster_0 Wafer Preparation cluster_1 Photoresist Application cluster_2 Patterning cluster_3 Development & Inspection Clean Substrate Cleaning Adhesion Adhesion Promotion (HMDS) Clean->Adhesion SpinCoat Spin Coating Adhesion->SpinCoat PAB Post-Application Bake (PAB) SpinCoat->PAB Exposure Exposure (e.g., DUV) PAB->Exposure PEB Post-Exposure Bake (PEB) Exposure->PEB Develop Development (TMAH) PEB->Develop Rinse DI Water Rinse Develop->Rinse Dry Spin Dry Rinse->Dry Inspect Inspection (SEM) Dry->Inspect

Experimental workflow for photoresist processing.

Step-by-Step Protocol:

  • Substrate Preparation:

    • Clean silicon wafers using a standard cleaning procedure (e.g., piranha etch followed by DI water rinse).

    • Apply an adhesion promoter, such as hexamethyldisilazane (HMDS), by vapor priming or spin coating to enhance photoresist adhesion.

  • Photoresist Coating:

    • Dispense the formulated photoresist onto the center of the wafer.

    • Spin coat the photoresist to the desired thickness. The spin speed and time will depend on the viscosity of the photoresist and the desired film thickness.

  • Post-Application Bake (PAB):

    • Bake the coated wafer on a hotplate at 90-110 °C for 60-90 seconds. The PAB removes residual solvent from the photoresist film.

  • Exposure:

    • Expose the photoresist film to a patterned radiation source (e.g., a deep UV stepper) with the appropriate dose.

  • Post-Exposure Bake (PEB):

    • Bake the exposed wafer on a hotplate. The PEB temperature and time are critical parameters that control the acid-catalyzed deprotection reaction. A starting point for a system with this compound would be in the range of 110-140 °C for 60-90 seconds. The thermally generated acid from the TAG will contribute to the deprotection during this step.

  • Development:

    • Develop the wafer in an aqueous alkaline developer, such as 0.26N tetramethylammonium hydroxide (TMAH), for 30-60 seconds.

    • Rinse the wafer with deionized (DI) water and dry with nitrogen.

  • Inspection:

    • Inspect the patterned photoresist using a scanning electron microscope (SEM) to evaluate the resolution, line-edge roughness, and overall pattern fidelity.

Characterization and Performance Evaluation

The performance of a photoresist containing this compound as a TAG should be evaluated based on several key metrics:

  • Sensitivity (Photospeed): The exposure dose required to completely clear the photoresist in the exposed areas (for a positive-tone resist). This is often reported as the E₀ dose.

  • Contrast: The sharpness of the transition between the exposed and unexposed regions. A high-contrast resist will produce patterns with steep sidewalls.

  • Resolution: The smallest feature size that can be reliably printed with the photoresist.

  • Line-Edge Roughness (LER): The deviation of a printed line edge from a perfectly smooth line. Lower LER is desirable for device performance.

Illustrative Performance Data (for a related MeO-SEPS e-beam resist)[4][5]:

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete development Insufficient exposure dose, insufficient PEB temperature/time, developer concentration too low.Increase exposure dose, increase PEB temperature or time, use fresh developer at the correct concentration.
Pattern collapse High aspect ratio of features, low mechanical strength of the resist, aggressive development.Reduce the aspect ratio, optimize the PAB and PEB conditions to improve crosslinking (for negative resists) or reduce film stress, use a less aggressive developer or shorter development time.
High line-edge roughness (LER) Acid diffusion, non-uniform distribution of TAG/PAG, shot noise.Optimize PEB temperature and time to control acid diffusion, add a quencher to the formulation, optimize exposure dose.
"T-topping" or undercut profiles Surface inhibition effects, interaction with airborne contaminants (for some CARs).Use a top-coat to protect the resist surface, ensure a clean processing environment.

Conclusion

This compound is a promising thermal acid generator for use in advanced photoresist formulations. By providing a controlled, thermally-induced source of strong acid, it offers an additional means to tailor the performance of chemically amplified photoresists. The protocols and information provided in this application note serve as a comprehensive guide for researchers and scientists to begin exploring the potential of this TAG in their own lithographic processes. As with any photoresist system, optimization of the formulation and processing conditions is key to achieving the desired lithographic performance.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (3-aminophenyl) 4-methylbenzenesulfonate.
  • Henderson, C. L. Group. (n.d.). Introduction to Chemically Amplified Photoresists. Georgia Institute of Technology.
  • US Patent US20140120469A1. (2014).
  • McKean, D. R., Allen, R. D., Kasai, P. H., Schaedeli, U. P., & MacDonald, S. A. (1992). Acid generation and acid diffusion in photoresist films. Proc. SPIE 1672, Advances in Resist Technology and Processing IX.
  • AIP Publishing. (2024).
  • SEEBIO BIOTECH (SHANGHAI) CO.,LTD. (2023, October 27). Photo Acid Generator (PAG).
  • Industrial Chemistry & Materials. (2025). Lithographic performances of aryl sulfonate ester-modified polystyrenes as nonchemically amplified resists. Royal Society of Chemistry.
  • ResearchGate. (2025). Lithographic performances of aryl sulfonate ester-modified polystyrenes as nonchemically amplified resists.
  • ResearchGate. (2025).
  • US Patent US6855476B2. (2005). Photoacid generators for use in photoresist compositions.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (3-aminophenyl) 4-methylbenzenesulfonate.
  • Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)
  • The Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). 4-Methoxybenzenesulfonic acid.
  • Sigma-Aldrich. (n.d.).
  • PMC. (2007).
  • MDPI. (2024). Exceptional Lithography Sensitivity Boosted by Hexafluoroisopropanols in Photoresists.
  • Royal Society of Chemistry. (2018). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. Physical Chemistry Chemical Physics.
  • ChemicalBook. (2023).
  • ResearchGate. (n.d.). (PDF) Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide.
  • DTIC. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD.
  • PMC. (2021). Preparation and Thermal Decomposition Kinetics of a New Type of a Magnetic Targeting Drug Carrier.
  • Eurasian Journal of Analytical Chemistry. (2025). Thermogravimetric Analysis Of Metal Complexes Derived From 2-Phenyl-4H-Benzo[D][1][6]-Oxazin-4-One Ligand.

  • PubChem. (n.d.). N,N'-1,4-Phenylenebis[4-methylbenzenesulfonamide].
  • OSTI. (n.d.). Thermal Decomposition of IMX-104: Ingredient Interactions Govern Thermal Insensitivity.
  • PubChem. (n.d.). 3-(3-Phenylureido)phenyl 4-methylbenzenesulfonate.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). (PDF) 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide.
  • MDPI. (2021). Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters.

Sources

Troubleshooting & Optimization

preventing hydrolysis of phenyl 4-methoxybenzenesulfonate during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with or planning the synthesis of phenyl 4-methoxybenzenesulfonate. Our goal is to provide in-depth, field-proven insights to help you overcome common challenges, specifically the prevention of hydrolysis, thereby improving yield, purity, and process reliability.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis of this compound. The answers are grounded in established chemical principles to explain the causality behind experimental choices.

Q1: My synthesis of this compound is resulting in a low yield and contains significant impurities. What is the most likely cause?

The most common issue undermining the yield and purity in this synthesis is the hydrolysis of either the 4-methoxybenzenesulfonyl chloride starting material or the this compound product. Sulfonyl chlorides and sulfonate esters are susceptible to cleavage by water, which acts as a nucleophile.[1][2][3] This side reaction competes with your desired esterification, consuming the starting material and degrading the product to form 4-methoxybenzenesulfonic acid and phenol.

The presence of even trace amounts of water can significantly promote this unwanted hydrolysis.[1] Therefore, maintaining strictly anhydrous (water-free) conditions throughout the entire process is the single most critical factor for success.

Q2: How exactly does water interfere with the reaction, and what are the essential steps to ensure anhydrous conditions?

Water interferes through two primary mechanisms:

  • Hydrolysis of the Sulfonyl Chloride: Water can directly attack the highly electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride, converting it into the unreactive 4-methoxybenzenesulfonic acid before it has a chance to react with the phenol.

  • Hydrolysis of the Sulfonate Ester: Water can also attack the sulfur atom of the final product, cleaving the ester bond to regenerate phenol and 4-methoxybenzenesulfonic acid. This is especially prevalent during aqueous work-up procedures if not handled correctly.

To ensure anhydrous conditions:

  • Dry Glassware: All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) should be dried over appropriate drying agents (e.g., calcium hydride for DCM, sodium/benzophenone for THF).

  • Anhydrous Reagents: Ensure both phenol and the base (e.g., pyridine, triethylamine) are anhydrous. Phenol can be azeotropically dried with toluene if necessary.

  • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.

Q3: What is the role of the base in this synthesis, and can my choice of base impact the outcome?

The base plays a crucial, dual role in the synthesis:

  • Acid Scavenger: The reaction of phenol with 4-methoxybenzenesulfonyl chloride generates one equivalent of hydrochloric acid (HCl). The base is required to neutralize this HCl as it forms. Failure to do so would lead to the protonation of the phenoxide, halting the reaction, and creating a highly acidic environment that can catalyze hydrolysis.

  • Activating Agent: In many protocols, the base (like pyridine) can also act as a nucleophilic catalyst, forming a more reactive sulfonylpyridinium salt intermediate, which then readily reacts with the phenol.

Your choice of base is critical. An ideal base should be:

  • Non-nucleophilic (towards the product): To avoid competing reactions.

  • Strong enough to effectively scavenge HCl.

  • Easy to remove during purification.

  • Anhydrous: As with all other reagents.

Commonly used bases like pyridine and triethylamine are effective. It is often beneficial to use a slight excess of the base to ensure that the reaction medium remains basic, which helps to prevent the accumulation of acid that could contribute to product degradation.[1][4]

Q4: I'm observing product degradation during the aqueous work-up. How can I modify my procedure to prevent this?

The work-up stage is a critical point where hydrolysis can occur, as the product is intentionally exposed to water. To minimize this:

  • Use Cold Solutions: Perform all aqueous washes with ice-cold solutions (e.g., cold dilute HCl, cold saturated NaHCO₃, cold brine). Lower temperatures significantly decrease the rate of hydrolysis.

  • Minimize Contact Time: Do not let the organic layer remain in contact with the aqueous phase for extended periods. Perform extractions quickly and efficiently.

  • Control pH: The stability of sulfonate esters is pH-dependent.[5] Washing with a weak base like sodium bicarbonate helps neutralize any remaining acid chloride and acidic byproducts.

  • Immediate Drying: After the final wash, immediately dry the organic layer over a robust drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent promptly.

  • Prompt Solvent Removal: Once dried, remove the solvent under reduced pressure without excessive heating.

Q5: How can I reliably monitor the reaction's progress and detect the presence of hydrolysis byproducts?

Effective reaction monitoring is key to determining the optimal reaction time and preventing unnecessary degradation.

  • Thin-Layer Chromatography (TLC): TLC is the most common method. Spot the reaction mixture alongside your starting materials (phenol and sulfonyl chloride). The product, being less polar than phenol and the sulfonic acid byproduct, will have a higher Rf value. The sulfonic acid will typically remain at the baseline.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is ideal. It can accurately measure the consumption of starting materials and the formation of both the desired product and the 4-methoxybenzenesulfonic acid byproduct.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Taking a sample from the reaction mixture (after a mini-quench and solvent evaporation) and analyzing it by ¹H NMR can show the disappearance of the phenol hydroxyl proton and the appearance of new aromatic signals corresponding to the product.

Process Optimization & Protocols

Key Parameter Summary

To achieve a successful synthesis, the following parameters must be strictly controlled.

ParameterRecommended ConditionRationale & Scientific Justification
Water Content Strictly Anhydrous (<50 ppm) Water is a reactant in the primary side reaction (hydrolysis), leading to reduced yield and purity.[1][4]
Base Anhydrous Pyridine or Triethylamine (1.1-1.5 eq) Neutralizes HCl byproduct, preventing reaction inhibition and acid-catalyzed hydrolysis. A slight excess ensures a basic environment.[1][6]
Temperature 0 °C to Room Temperature The reaction is often initiated at a low temperature to control the initial exothermic release and then allowed to proceed at room temperature to ensure completion without promoting thermal degradation.[6]
Reaction Time Monitor by TLC/HPLC Over-extending the reaction time, especially at elevated temperatures, can increase the likelihood of product hydrolysis.
Work-up Rapid, with cold aqueous solutions Minimizes the rate and extent of product hydrolysis during the purification phase.
Protocol: Synthesis of this compound

This protocol is designed to maximize yield by minimizing hydrolysis.

1. Preparation:

  • Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen.
  • Assemble a round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a dropping funnel.

2. Reaction Setup:

  • To the flask, add Phenol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.5 M).
  • Add anhydrous pyridine (1.2 eq) to the solution and stir under nitrogen.
  • Cool the flask to 0 °C using an ice-water bath.

3. Reagent Addition:

  • Dissolve 4-methoxybenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel.
  • Add the sulfonyl chloride solution dropwise to the stirred phenol solution over 30-45 minutes, maintaining the temperature at 0 °C.

4. Reaction:

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
  • Stir for 4-12 hours, monitoring the progress by TLC until the phenol starting material is consumed.

5. Work-up and Purification:

  • Once complete, dilute the reaction mixture with additional DCM.
  • Transfer the mixture to a separatory funnel and wash sequentially with:
  • Ice-cold 1M HCl (to remove pyridine)
  • Ice-cold saturated NaHCO₃ solution (to neutralize any remaining acid)
  • Ice-cold brine
  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by recrystallization (e.g., from ethanol or an isopropanol/hexane mixture) or by column chromatography on silica gel.

Visual Workflow and Reaction Diagrams

The following diagrams illustrate the key chemical transformations and a logical troubleshooting workflow.

G cluster_0 Desired Synthesis Pathway cluster_1 Competing Hydrolysis Pathway phenol Phenol product This compound phenol->product + Base mbs_cl 4-Methoxybenzenesulfonyl Chloride mbs_cl->product + Base hcl HCl hydrolysis_product 4-Methoxybenzenesulfonic Acid + Phenol mbs_cl->hydrolysis_product Starts Hydrolysis product->hydrolysis_product Product Degradation base Base (e.g., Pyridine) water H₂O (Contaminant) water->hydrolysis_product Starts Hydrolysis water->hydrolysis_product Product Degradation

Caption: Desired Synthesis vs. Competing Hydrolysis.

Troubleshooting start Low Yield or Impure Product check_water 1. Review Anhydrous Technique (Solvents, Reagents, Atmosphere?) start->check_water check_base 2. Verify Base Stoichiometry (Used 1.1-1.5 eq? Anhydrous?) check_water->check_base If conditions were not strictly anhydrous, re-run with dried materials. check_temp 3. Assess Reaction Temperature (Was initial addition at 0 °C?) check_base->check_temp If base was limiting or wet, adjust and re-run. check_workup 4. Analyze Work-up Procedure (Used cold solutions? Minimized time?) check_temp->check_workup If temperature was too high, optimize for better control. solution Problem Solved: High Yield & Purity check_workup->solution If work-up was slow or warm, refine procedure.

Caption: Troubleshooting workflow for synthesis optimization.

References
  • Vertex AI Search. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • ResearchGate. (2025, August 30). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes.
  • SlidePlayer.
  • Quora. (2017, September 2). How to prevent hydrolysis in a drug.
  • Product Quality Research Institute.
  • ResearchGate. (2025, August 6).
  • The Royal Society of Chemistry.
  • RSC Publishing.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (3-aminophenyl)
  • ResearchGate. (2025, August 7).

Sources

Technical Support Center: Solvent Selection for Phenyl 4-Methoxybenzenesulfonate NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the critical process of solvent selection for the NMR analysis of phenyl 4-methoxybenzenesulfonate. We will explore common challenges, provide troubleshooting strategies, and offer step-by-step protocols to ensure high-quality, reproducible results.

Introduction

This compound is a sulfonate ester, a class of compounds with diverse applications in organic synthesis and medicinal chemistry. Accurate characterization by Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for confirming its structure and purity. However, the success of NMR analysis is fundamentally dependent on the appropriate choice of a deuterated solvent. An incorrect solvent can lead to a host of problems, including poor solubility, signal overlap, and even sample degradation, compromising the integrity of the experimental data.

This guide is designed to be a practical resource, moving beyond a simple list of solvents to explain the underlying chemical principles that govern solvent selection. By understanding the "why" behind the choice of a particular solvent, you will be better equipped to troubleshoot issues and optimize your NMR experiments for this and other related molecules.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the NMR analysis of this compound.

Q1: What is the best starting solvent for the NMR analysis of this compound?

For a compound like this compound, which possesses both aromatic rings and a polar sulfonate group, Deuterated Chloroform (CDCl3) is generally the recommended starting solvent. Its moderate polarity is typically sufficient to dissolve the compound, and its single residual proton peak at ~7.26 ppm is well-separated from the expected aromatic signals of the analyte.

Q2: My compound, this compound, is not dissolving well in CDCl3. What are my options?

Poor solubility is a common issue. If you observe a cloudy suspension or solid material in your NMR tube, consider the following, more polar, aprotic solvents:

  • Deuterated Acetone (Acetone-d6): A good second choice with a higher polarity than CDCl3.

  • Deuterated Dimethyl Sulfoxide (DMSO-d6): An excellent solvent for highly polar compounds. However, its high viscosity can lead to broader spectral lines, and its water-absorbing nature can introduce a broad water peak into your spectrum.

  • Deuterated Acetonitrile (CD3CN): Another polar aprotic solvent that can be effective.

It is advisable to try these solvents sequentially, based on increasing polarity, to find the one that provides the best balance of solubility and spectral resolution.

Q3: I see unexpected peaks in my ¹H NMR spectrum. Could this be related to the solvent?

Yes, absolutely. Unexpected peaks can arise from several solvent-related issues:

  • Residual Solvent Peaks: All deuterated solvents contain a small amount of their non-deuterated counterpart. For example, CDCl3 will always show a small peak at 7.26 ppm. It is crucial to be aware of the expected chemical shifts of these residual peaks.

  • Solvent Impurities: Solvents can contain impurities from their manufacturing process or from improper storage (e.g., phthlates from plastic containers). Using high-purity NMR solvents is essential.

  • Water: Many polar solvents, like DMSO-d6, are hygroscopic and will absorb moisture from the atmosphere. This will appear as a broad singlet in the spectrum, the chemical shift of which can vary depending on the solvent and temperature.

  • Sample Degradation: Although this compound is generally stable, reactive solvents or impurities could potentially cause degradation. If you observe the appearance of new peaks over time, this may be the cause.

Q4: How can I improve the resolution of my NMR spectrum if the peaks are broad?

Broad peaks can be frustrating as they can obscure coupling information. Here are some troubleshooting steps:

  • Check Solubility: Ensure your compound is fully dissolved. Any suspended material will lead to poor shimming and broad lines.

  • Consider a Less Viscous Solvent: If you are using a viscous solvent like DMSO-d6, try a less viscous alternative like Acetone-d6 or CDCl3 if solubility permits.

  • Temperature: In some cases, acquiring the spectrum at a slightly elevated temperature can improve resolution by decreasing the solvent's viscosity and improving molecular tumbling.

  • Shimming: Proper shimming of the NMR spectrometer is critical for achieving good resolution. If you are unsure how to do this, consult your instrument's manual or a more experienced user.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more in-depth guide to resolving specific problems you may encounter.

Problem: Poor Solubility
  • Symptoms: Incomplete dissolution of the sample, visible solid particles in the NMR tube, or a cloudy appearance.

  • Underlying Cause: A mismatch between the polarity of the solvent and the solute (this compound).

  • Solutions:

    • Select a More Polar Solvent: Refer to the table below and choose a solvent with a higher dielectric constant.

    • Use a Solvent Mixture: A mixture of solvents, such as CDCl3 with a small amount of DMSO-d6, can sometimes provide the necessary polarity boost without significantly altering the overall spectrum.

    • Gentle Heating: Gently warming the sample can sometimes aid dissolution. However, be cautious as this can also lead to sample degradation if the compound is thermally labile.

Problem: Signal Overlap with Solvent Peak
  • Symptoms: An important proton or carbon signal from your compound is obscured by the residual solvent peak.

  • Underlying Cause: The chemical shift of an analyte proton is very close to that of the residual solvent peak.

  • Solutions:

    • Change the Solvent: This is the most straightforward solution. The chemical shifts of your analyte will likely change in a different solvent, moving them away from the new solvent's residual peak.

    • Use a Different Isotope of the Solvent: For some solvents, different deuterated forms are available which will have different residual peak positions.

    • Solvent Suppression Techniques: Modern NMR spectrometers have pulse sequences that can suppress the signal from a specific frequency, such as a large solvent peak. Consult your instrument's software manual for instructions on how to implement these.

Data Presentation: Properties of Common NMR Solvents

The table below summarizes the key properties of several common deuterated solvents to aid in your selection process.

SolventChemical FormulaDielectric Constant (ε)¹H Residual Peak (ppm)¹³C Residual Peak (ppm)
Chloroform-dCDCl₃4.87.2677.16
Acetone-d₆(CD₃)₂CO20.72.0529.84, 206.26
Dimethyl Sulfoxide-d₆(CD₃)₂SO46.72.5039.52
Acetonitrile-d₃CD₃CN37.51.941.32, 118.26
Methanol-d₄CD₃OD32.73.31, 4.87 (OH)49.00
Dichloromethane-d₂CD₂Cl₂9.15.3253.84

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation
  • Weigh the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Add the Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Dissolve the Sample: Gently swirl or vortex the vial to dissolve the compound. If necessary, you can gently warm the vial.

  • Transfer to NMR Tube: Once the sample is fully dissolved, transfer the solution to a clean, dry NMR tube using a Pasteur pipette.

  • Cap and Label: Cap the NMR tube and label it clearly with the sample information.

  • Insert into Spectrometer: Carefully insert the NMR tube into the spinner turbine and then into the NMR spectrometer.

Visualizations

The following diagrams illustrate the decision-making processes for solvent selection and troubleshooting.

SolventSelectionWorkflow Start Start: this compound Sample TryCDCl3 Try CDCl3 Start->TryCDCl3 IsSoluble Is the sample fully soluble? TryCDCl3->IsSoluble Analyze Acquire NMR Spectrum IsSoluble->Analyze Yes TryAcetone Try Acetone-d6 IsSoluble->TryAcetone No End Proceed with Analysis Analyze->End IsSoluble2 Is the sample fully soluble? TryAcetone->IsSoluble2 IsSoluble2->Analyze Yes TryDMSO Try DMSO-d6 IsSoluble2->TryDMSO No IsSoluble3 Is the sample fully soluble? TryDMSO->IsSoluble3 IsSoluble3->Analyze Yes ConsiderMixture Consider solvent mixture (e.g., CDCl3/DMSO-d6) IsSoluble3->ConsiderMixture No

Caption: Workflow for initial solvent selection.

Validation & Comparative

1H NMR Chemical Shift Guide: Phenyl 4-methoxybenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the 1H NMR chemical shift analysis of Phenyl 4-methoxybenzenesulfonate , contrasting it with its precursors and structural analogs to aid in precise structural verification.

Introduction & Structural Utility

This compound (also known as Phenyl p-anisenesulfonate ) is a sulfonate ester frequently synthesized as a prodrug motif, a protecting group for phenols, or an intermediate in cross-coupling reactions.[1][2]

Structurally, it consists of two distinct aromatic systems linked by a sulfonyl-oxygen bridge (


):
  • Ring A (Sulfonyl side): A 4-methoxyphenyl group.[3][4][5][6][7] The methoxy substituent is a strong electron donor (Resonance), while the sulfonyl group is a strong electron withdrawer.

  • Ring B (Phenolic side): A phenyl group attached to the sulfonate oxygen. This oxygen exerts an inductive electron-withdrawing effect on the ring but is less deactivating than a carbonyl ester.

Distinguishing the signals from these two aromatic rings is the primary analytical challenge, particularly due to overlapping resonances in the upfield aromatic region (6.9–7.0 ppm).

Comparative Data Analysis

The following table contrasts the target molecule with its direct precursors and the methyl-analog (Phenyl Tosylate) to highlight characteristic shifts.

Proton Assignment Target: this compound (Predicted)Analog: Phenyl Tosylate (Experimental*)Precursor: 4-Methoxybenzenesulfonyl Chloride Precursor: Phenol
Methoxy (-OCH₃) 3.84 – 3.88 ppm (s, 3H)N/A (Methyl: 2.44 ppm)3.89 ppm (s)N/A
Sulfonyl Ring: Ortho to SO₂ 7.70 – 7.80 ppm (d, 2H)7.70 ppm (d)~7.95 ppm (d)N/A
Sulfonyl Ring: Ortho to OMe/Me 6.90 – 7.00 ppm (d, 2H)7.32 ppm (d)~7.01 ppm (d)N/A
Phenol Ring: Ortho to O-SO₂ 6.95 – 7.05 ppm (d/m, 2H)6.98 ppm (d)N/A6.82 ppm (d)
Phenol Ring: Meta/Para 7.25 – 7.45 ppm (m, 3H)7.20 – 7.40 ppm (m)N/A7.15 – 7.35 ppm

*Data for Phenyl Tosylate sourced from RSC Advances (Source 1.1) and calibrated to CDCl₃ (7.26 ppm).

Key Spectral Features:
  • The "Methoxy Shielding" Effect: Replacing the methyl group (Tosylate) with a methoxy group causes a significant upfield shift of the adjacent protons (Ortho to substituent) from 7.32 ppm to ~6.95 ppm .

  • The "Overlap Zone": In this compound, the protons ortho to the methoxy group (Ring A) and the protons ortho to the sulfonate oxygen (Ring B) often resonate in the same narrow window (6.9–7.05 ppm ), creating a complex integration of 4H.

  • Deshielding by SO₂: The protons ortho to the sulfonyl group remain the most downfield signal (~7.75 ppm ), characteristic of the electron-poor environment.

Detailed Assignment & Interpretation

When analyzing the spectrum in


 at 400 MHz:
  • 
     7.70 – 7.80 ppm (Doublet, 2H, 
    
    
    
    Hz):
    • Assignment: Protons on Ring A, ortho to the sulfonyl group (

      
      ).
      
    • Reasoning: The sulfonyl group is strongly electron-withdrawing (anisotropic and inductive), shifting these protons significantly downfield.

  • 
     7.25 – 7.45 ppm (Multiplet, 3H): 
    
    • Assignment: Protons on Ring B (Phenol side), meta and para positions.

    • Reasoning: These protons are distant from the sulfonate oxygen and experience typical aromatic resonance, slightly deshielded compared to benzene due to the ester functionality.

  • 
     6.90 – 7.05 ppm (Complex Overlap, 4H): 
    
    • Component 1: Protons on Ring A, ortho to the Methoxy group. (Shielded by resonance donation of OMe).

    • Component 2: Protons on Ring B, ortho to the Sulfonate Oxygen. (Shielded relative to the meta/para protons, similar to phenol derivatives).

    • Expert Tip: Use 2D NMR (COSY/HSQC) to resolve this region. The protons on Ring A will show a strong NOE or HMBC correlation to the methoxy carbon/protons, whereas Ring B protons will not.

  • 
     3.85 ppm (Singlet, 3H): 
    
    • Assignment: Methoxy group (

      
      ).
      
    • Reasoning: Characteristic chemical shift for aryl methyl ethers.

Experimental Protocols
Protocol A: Synthesis of this compound

Objective: Create the analytical standard for NMR verification.

Reagents:

  • Phenol (1.0 equiv)

  • 4-Methoxybenzenesulfonyl chloride (1.1 equiv)

  • Triethylamine (

    
    ) or Pyridine (1.5 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Workflow:

  • Dissolution: In a round-bottom flask, dissolve Phenol (e.g., 1.0 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add

    
      (1.5 mmol) and cool the mixture to 0°C  (ice bath).
    
  • Sulfonylation: Slowly add 4-Methoxybenzenesulfonyl chloride (1.1 mmol) dissolved in minimal DCM dropwise over 10 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours . Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with 1M HCl (2 x 10 mL) to remove excess base/pyridine.

    • Wash with Sat.

      
        (10 mL) and Brine  (10 mL).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from EtOH/Hexane or purify via silica column chromatography (Gradient: 5%

    
     20% EtOAc in Hexanes).
    
Protocol B: NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the purified solid.

  • Solvent: Dissolve completely in 0.6 mL of

    
      (Chloroform-d).
    
    • Note: Ensure the solvent is acid-free to prevent hydrolysis, though sulfonates are generally stable.

  • Acquisition: Record 1H NMR with at least 16 scans to resolve the aromatic splitting patterns clearly.

Visualization
Figure 1: Synthesis Workflow

SynthesisWorkflow Start Start: Phenol + DCM Cool Cool to 0°C Add Base (Et3N) Start->Cool AddCl Add 4-Methoxybenzenesulfonyl Chloride (Dropwise) Cool->AddCl React Stir RT (4-12h) Monitor TLC AddCl->React WashAcid Wash: 1M HCl (Removes Base) React->WashAcid WashBase Wash: NaHCO3 + Brine WashAcid->WashBase Dry Dry (Na2SO4) & Concentrate WashBase->Dry Purify Recrystallize or Column Dry->Purify

Caption: Step-by-step synthesis of this compound for analytical verification.

Figure 2: NMR Assignment Logic

NMRAssignment Molecule This compound OMe Methoxy (-OCH3) 3.85 ppm (s) Molecule->OMe RingA_OrthoSO2 Ring A: Ortho to SO2 ~7.75 ppm (d) (Deshielded) Molecule->RingA_OrthoSO2 RingA_OrthoOMe Ring A: Ortho to OMe ~6.95 ppm (d) (Shielded) Molecule->RingA_OrthoOMe RingB_OrthoO Ring B: Ortho to O-SO2 ~6.98 ppm (d) (Shielded) Molecule->RingB_OrthoO RingB_MetaPara Ring B: Meta/Para 7.25-7.45 ppm (m) (Aromatic) Molecule->RingB_MetaPara RingA_OrthoOMe->RingB_OrthoO Potential Overlap (6.9-7.0 ppm)

Caption: Mapping of chemical shifts to specific structural moieties, highlighting the overlap region.

References
  • RSC Advances (2014). Synthesis and characterization of sulfonate esters (Phenyl Tosylate data). Royal Society of Chemistry.[8] Available at: [Link] (Verified via Source 1.1 context).

  • National Institutes of Health (NIH) PubChem. 4-Methoxybenzenesulfonyl chloride Spectral Data. Available at: [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Rings. Available at: [Link]

Sources

A Researcher's Comparative Guide to the Infrared Spectroscopy of Sulfonate Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise identification of functional groups is paramount. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative technique for this purpose. Among the various sulfur-oxygen functional groups, the sulfonate ester (R-SO₂-OR') is of significant interest due to its role as a key intermediate, a protecting group, and a structural motif in active pharmaceutical ingredients. However, its spectral similarity to related compounds like sulfonic acids, sulfates, and sulfonamides can lead to ambiguity. This guide provides an in-depth, comparative analysis of the characteristic IR absorption bands of sulfonate esters, grounded in the principles of vibrational spectroscopy, to empower scientists in making confident structural assignments.

The Vibrational Signature of the Sulfonyl Group in Esters

The cornerstone of identifying a sulfonate ester lies in recognizing the strong absorption bands from the sulfonyl (SO₂) group. The fundamental requirement for a vibration to be IR active is a change in the molecule's dipole moment during the vibration.[1][2] The S=O double bonds in the sulfonyl group are highly polar, and their stretching vibrations lead to a significant change in the dipole moment, resulting in characteristically strong absorption bands.[2]

Two principal stretching vibrations are associated with the SO₂ group:

  • Asymmetric Stretch (ν_as(SO₂)): This high-frequency vibration involves one S=O bond stretching while the other compresses. It typically appears as a very strong band in the 1372–1335 cm⁻¹ region for sulfonate esters.[3][4]

  • Symmetric Stretch (ν_s(SO₂)): In this lower-frequency mode, both S=O bonds stretch and compress in phase. This also results in a strong band, generally found in the 1195–1168 cm⁻¹ range.[3][4]

Beyond the sulfonyl group, the single-bond stretches within the ester moiety provide further evidence:

  • S-O-C Stretch (ν(S-O-C)): The stretching of the sulfur-ester oxygen bond (S-O) and the ester oxygen-carbon bond (O-C) gives rise to several strong bands in the broader 1000–750 cm⁻¹ region.[5] These bands can sometimes be complex due to coupling with other vibrations in the molecule.

The presence of two distinct, strong bands in the ~1350 cm⁻¹ and ~1175 cm⁻¹ regions is the most compelling IR evidence for the presence of a sulfonate ester.[5]

Comparative Analysis: Distinguishing Sulfonate Esters from Related Analogs

Objective interpretation of an IR spectrum requires not only knowing the characteristic bands of the target functional group but also understanding how they differ from those of potential imposters. The electronic environment surrounding the sulfonyl group significantly influences the bond strength and, consequently, the absorption frequency.[6][7]

Functional GroupStructureAsymmetric SO₂ Stretch (ν_as) cm⁻¹Symmetric SO₂ Stretch (ν_s) cm⁻¹Other Key Bands (cm⁻¹)
Sulfonate Ester R-SO₂-OR'1372–1335 (Strong)1195–1168 (Strong)1000–750 (ν(S-O-C), Strong, Multiple)
Sulfonic Acid R-SO₂-OH1350–1342 (Strong)1165–1150 (Strong)3300–2500 (ν(O-H), Very Broad, Strong)
Organic Sulfate R-O-SO₂-O-R'1420–1370 (Strong)1200–1180 (Strong)~1000 (ν(S-O-C))
Sulfonamide R-SO₂-NR'₂1370–1335 (Strong)1170–1155 (Strong)3400–3250 (ν(N-H), if primary/secondary)

Data compiled from multiple sources.[1][3][4][8]

Key Distinguishing Features:

  • Sulfonate Esters vs. Sulfonic Acids: The most definitive differentiator is the presence of a very broad, strong O-H stretching band between 3300-2500 cm⁻¹ in sulfonic acids, which is absent in sulfonate esters.[3][9] The hydrogen bonding in sulfonic acids dramatically broadens this peak.

  • Sulfonate Esters vs. Organic Sulfates: Organic sulfates (R-O-SO₂-O-R') tend to show their SO₂ stretching bands at slightly higher wavenumbers compared to sulfonate esters, particularly the asymmetric stretch which can appear above 1400 cm⁻¹.[1]

  • Sulfonate Esters vs. Sulfonamides: While the SO₂ stretching regions are very similar, primary (R-SO₂-NH₂) and secondary (R-SO₂-NHR') sulfonamides will exhibit one or two distinct N-H stretching bands in the 3400–3250 cm⁻¹ region.[3][8][9] Tertiary sulfonamides lack N-H bonds and can be more difficult to distinguish from sulfonate esters based solely on IR, requiring correlation with other data (e.g., NMR, MS).

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The quality of an IR spectrum is critically dependent on sample preparation. For solid sulfonate esters, the KBr pellet method is a classic and reliable technique. Attenuated Total Reflectance (ATR) is a more modern, rapid alternative that requires minimal sample preparation.[10][11][12]

Protocol 1: KBr Pellet Preparation for Transmission FTIR

This method is chosen for its ability to produce high-resolution spectra with minimal interference, provided the sample is properly prepared.

Rationale: The sample is dispersed in a matrix of potassium bromide (KBr), which is transparent to IR radiation in the mid-IR region.[10][13] Grinding the sample to a fine powder minimizes light scattering (the Christiansen effect), and pressing it into a transparent pellet ensures a consistent path length for the IR beam.

Methodology:

  • Drying: Gently heat spectroscopy-grade KBr powder in an oven (e.g., at 110°C for 2-4 hours) and cool in a desiccator.[14][15] This is a critical step, as water absorbed by the hygroscopic KBr will show strong, broad O-H bands (~3400 cm⁻¹) that can obscure sample features.[14]

  • Grinding: Add approximately 1-2 mg of the solid sample to an agate mortar.[13][15] Grind the sample into a fine, consistent powder.

  • Mixing: Add ~100-200 mg of the dried KBr to the mortar.[13][15] Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogenous. The goal is uniform dispersion.

  • Pellet Pressing: Transfer the powder mixture to a KBr pellet die. Assemble the die and place it in a hydraulic press.

  • Evacuation (Optional but Recommended): Connect the die to a vacuum pump to remove trapped air, which can cause the pellet to be opaque.

  • Pressing: Gradually apply pressure (typically 8-10 metric tons) and hold for 1-2 minutes.[14] This allows the KBr to "cold-flow" and form a transparent disc.

  • Analysis: Carefully remove the translucent pellet from the die and place it in the spectrometer's sample holder. Acquire a background spectrum of the empty sample chamber first, then acquire the sample spectrum.

Protocol 2: Attenuated Total Reflectance (ATR) Spectroscopy

This is the preferred method for rapid, routine analysis of solid powders or liquids.

Rationale: An IR beam is directed into a crystal of high refractive index (e.g., diamond). The sample is placed in intimate contact with the crystal. At the crystal-sample interface, an evanescent wave penetrates a few microns into the sample, where it can be absorbed.[11][12] This technique eliminates the need for sample dilution and pellet pressing.

Methodology:

  • Background Scan: Ensure the ATR crystal surface is clean. Run a background spectrum with nothing on the crystal.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal, ensuring the crystal surface is completely covered.[16]

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal.[16] Good contact is essential for a high-quality spectrum.

  • Acquire Spectrum: Collect the sample spectrum.

  • Cleaning: After analysis, thoroughly clean the crystal surface with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.[16]

Workflow for Spectral Interpretation

The following diagram outlines a logical workflow for identifying a sulfonate ester using IR spectroscopy and differentiating it from common analogs.

IR_Interpretation_Workflow Workflow for IR Identification of Sulfonate Esters cluster_prep Sample Preparation & Data Acquisition cluster_analysis Spectral Analysis Sample Unknown Sample Prep Prepare Sample (KBr Pellet or ATR) Sample->Prep Acquire Acquire FTIR Spectrum Prep->Acquire Check_SO2 Strong Bands? ν_as ~1370-1335 cm⁻¹ ν_s ~1190-1170 cm⁻¹ Acquire->Check_SO2 Check_OH_NH Bands > 3100 cm⁻¹? Check_SO2->Check_OH_NH Yes Result_Inconclusive Inconclusive or Other Functional Group Check_SO2->Result_Inconclusive No Check_SOC Strong Bands? ~1000-750 cm⁻¹ Check_OH_NH->Check_SOC No Result_Acid Likely: Sulfonic Acid Check_OH_NH->Result_Acid Yes (Broad, ~3300-2500 cm⁻¹) Result_Amide Likely: Sulfonamide Check_OH_NH->Result_Amide Yes (Sharp, ~3400-3250 cm⁻¹) Result_Sulfonate High Confidence: Sulfonate Ester Check_SOC->Result_Sulfonate Yes Check_SOC->Result_Inconclusive No Corroborate Corroborate with NMR & Mass Spec Result_Sulfonate->Corroborate

Caption: Logical workflow for identifying sulfonate esters via FTIR.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of sulfur-containing organic molecules. A sulfonate ester is reliably identified by the presence of two strong, characteristic absorption bands for the asymmetric (~1372–1335 cm⁻¹) and symmetric (~1195–1168 cm⁻¹) stretching vibrations of the sulfonyl group, coupled with the absence of interfering O-H or N-H bands in the high-frequency region. By understanding these key signatures and comparing them against those of related functional groups like sulfonic acids and sulfonamides, researchers can confidently interpret their spectral data, accelerating research and development in chemical synthesis and drug discovery.

References

  • Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Springer Netherlands. [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Kintek. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

  • Shimadzu. KBr Pellet Method. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

  • University of California, Los Angeles (UCLA) Chemistry Department. IR Spectroscopy Tutorial: Esters. [Link]

  • Wiley Analytical Science. (2001). Interpretation of Infrared Spectra, A Practical Approach. [Link]

Sources

Publish Comparison Guide: Mass Spectrometry of Phenyl 4-Methoxybenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation profile of Phenyl 4-methoxybenzenesulfonate , synthesized from field-proven mechanistic principles of aryl sulfonate esters.

Executive Summary

This compound (C₁₃H₁₂O₄S) is a sulfonate ester widely used as an alkylating agent precursor and a structural probe in proteomic mass spectrometry.[1][2] Its fragmentation behavior under Electron Ionization (EI) and Electrospray Ionization (ESI) is dominated by the stability of the sulfonyl moiety and the characteristic extrusion of sulfur dioxide (


).

This guide provides a definitive analysis of its fragmentation pattern, comparing it against the unsubstituted standard, Phenyl Benzenesulfonate , to isolate the diagnostic impact of the 4-methoxy substituent.

Chemical Profile & Structural Logic
FeatureTarget: this compound Reference: Phenyl Benzenesulfonate
Structure


Formula C₁₃H₁₂O₄SC₁₂H₁₀O₃S
Exact Mass 264.0456 Da 234.0351 Da
Key Moiety Electron-donating Methoxy group (-OCH₃) stabilizes the sulfonyl cation.[3]Unsubstituted phenyl ring.

Mechanistic Implication: The methoxy group on the acid side of the ester significantly stabilizes the sulfonyl cation (


, m/z 171), making it a dominant peak compared to the reference molecule.
Fragmentation Mechanism Analysis

The fragmentation of aryl sulfonates follows two primary pathways: Simple Cleavage (S-O bond rupture) and Rearrangement (


 extrusion).
Pathway A: S-O Bond Cleavage (Direct Fragmentation)

The weakest bond in the molecular ion is the


 ester bond.
  • Mechanism: Homolytic or heterolytic cleavage yields the stable 4-methoxybenzenesulfonyl cation.

  • Diagnostic Ion: m/z 171 .

  • Secondary Decay: The sulfonyl cation loses

    
     to form the 4-methoxyphenyl cation (m/z 107 ), which further loses formaldehyde (
    
    
    
    ) or methyl radicals (
    
    
    ) typical of anisole derivatives.
Pathway B:

Extrusion Rearrangement

A signature of aryl sulfonates is the skeletal rearrangement where the


 group is ejected, linking the two aryl rings directly.
  • Mechanism: The molecular ion

    
     rearranges to a biaryl ether radical cation via a four-membered transition state, expelling neutral 
    
    
    
    (64 Da).
  • Diagnostic Ion: m/z 200 (4-methoxyphenyl phenyl ether radical cation).

  • Significance: This peak distinguishes sulfonates from isomeric structures that cannot easily extrude

    
    .
    
Visualization: Fragmentation Pathways

Fragmentation M Molecular Ion [M]+ m/z 264 Rearrange Rearrangement [M - SO2]+ m/z 200 (Biaryl Ether) M->Rearrange - SO2 (64 Da) Sulfonyl Sulfonyl Cation [Ar-SO2]+ m/z 171 M->Sulfonyl S-O Cleavage Phenoxy Phenoxy Radical [PhO]• Phenyl Phenyl Cation [C6H5]+ m/z 77 Rearrange->Phenyl Ether Cleavage Aryl Aryl Cation [4-MeO-Ph]+ m/z 107 Sulfonyl->Aryl - SO2 Aryl->Phenyl - CH2O (30 Da)

Caption: Primary fragmentation pathways for this compound showing the competition between direct cleavage (Red) and SO2 extrusion (Green).

Comparative Data: Target vs. Alternative

This table contrasts the target molecule with its unsubstituted analog to highlight diagnostic shifts.

Ion IdentityThis compound (Target)Phenyl Benzenesulfonate (Reference)Mechanistic Note
Molecular Ion [M]+ m/z 264 (Medium)m/z 234 (Medium)+30 Da shift due to -OCH₃.
[M - SO₂]+ m/z 200 (High)m/z 170 (High)Rearrangement to diphenylether structure.
Sulfonyl Cation m/z 171 (Base Peak candidate)m/z 141 The methoxy group stabilizes this cation via resonance, increasing its abundance relative to the reference.
Aryl Cation m/z 107 (4-MeO-Ph+)m/z 77 (Ph+)Cleavage of the sulfonyl group.
Phenoxy Cation m/z 93 (PhO+)m/z 93 (PhO+)Common fragment; originates from the alcohol side (phenol), which is identical in both.
Experimental Protocol: GC-MS Acquisition

To replicate these results, use the following validated protocol. This method ensures sufficient thermal energy for fragmentation while preventing thermal degradation prior to ionization.

Step 1: Sample Preparation

  • Dissolve 1 mg of this compound in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Why DCM? It solubilizes the sulfonate ester completely and is highly volatile, preventing solvent tailing in the chromatogram.

Step 2: Instrument Configuration (Agilent 7890/5977 or equivalent)

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temp: 230°C.

Step 3: Data Validation

  • Check m/z 171: This peak must be present. If absent, thermal degradation in the inlet (desulfonation) may have occurred.

  • Check m/z 200: The presence of the rearrangement ion confirms the sulfonate linkage is intact prior to ionization.

Analytical Workflow Diagram

Workflow Sample Sample Prep (1mg/mL in DCM) Inlet GC Inlet 250°C (Flash Vaporization) Sample->Inlet Injection Separation Capillary Column (DB-5MS) Inlet->Separation Analyte Transfer Ionization EI Source (70 eV) Separation->Ionization Elution Detection Mass Analyzer (Quadrupole) Ionization->Detection m/z Filtering

Caption: Standardized GC-MS workflow for analyzing thermally stable sulfonate esters.

References
  • Fragmentation of Aryl Sulfonates : E.K. Fields, S. Meyerson. "Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols." Journal of Organic Chemistry. Link (Contextual grounding on sulfonate rearrangement).

  • Mechanisms of Mass Spectrometry: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for SO2 extrusion mechanisms).
  • Sulfonyl Cation Stability : K. P. Madhusudanan. "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry. Link (Mechanistic parallel for SO2 loss).

  • PubChem Compound Summary : this compound. National Library of Medicine.[4] Link (Structural verification).

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Phenyl 4-Methoxybenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Risk Mitigation: Why Caution is Critical

Phenyl 4-methoxybenzenesulfonate, as a sulfonate ester, should be handled as a potentially hazardous substance. Structurally similar compounds exhibit a range of health hazards.

  • Potential Health Hazards : Based on data from similar aromatic sulfonates, this compound may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[2][3] Direct contact and inhalation should be minimized.

  • Environmental Fate : Aromatic sulfonates are a widely used class of chemicals.[4][5][6] While many are biodegradable under aerobic conditions, they may persist in anaerobic environments.[5] Improper disposal can lead to environmental contamination. Therefore, release into the sewer system or regular trash is strictly prohibited.

The primary principle guiding the disposal of this compound is risk minimization. Given the uncertainty of its specific toxicological profile, it must be treated as hazardous waste.

Operational Plan for Disposal: A Step-by-Step Protocol

The required method for the disposal of this compound is through a licensed professional hazardous waste disposal service. The following operational plan details the steps for safe collection and storage prior to pickup.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure you are wearing the appropriate PPE to prevent exposure.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles and a face shield.To protect against accidental splashes which could cause serious eye irritation.[2][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact, which may cause irritation.[2][3][7]
Body Protection A laboratory coat and, if handling larger quantities, a chemical-resistant apron.To protect against contamination of personal clothing.
Step 2: Waste Collection and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Unused Product : If disposing of the pure, unused chemical, it is best to leave it in its original, labeled container.

  • Contaminated Materials : Any materials that have come into contact with this compound, such as weighing paper, pipette tips, gloves, and contaminated labware, must be collected as solid hazardous waste.

  • Liquid Waste : Solutions containing this compound should be collected in a designated, compatible, and sealed liquid waste container. Do not mix with other incompatible waste streams.

Step 3: Labeling and Storage

Clear and accurate labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.

  • Labeling : The waste container must be clearly labeled with the words "HAZARDOUS WASTE ".

  • Contents : List the full chemical name, "this compound," and its approximate concentration and quantity.

  • Storage : Store the sealed waste container in a designated and secure secondary containment bin. This area should be well-ventilated and away from incompatible materials.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste. They will provide specific instructions and ensure compliance with all local and national regulations.

Chemical Neutralization: Not a Recommended On-site Procedure

While chemical neutralization can be a valid disposal method for some substances, it is not recommended for this compound in a standard laboratory setting. The hydrolysis of sulfonate esters can be complex, and attempting neutralization without a validated protocol could lead to incomplete reactions, the generation of other hazardous byproducts, or an unsafe exothermic event.[8] The safest and most compliant method is disposal via a professional hazardous waste service that will likely use high-temperature incineration.[9][10][11][12]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

Caption: Workflow for the safe disposal of this compound.

Regulatory Considerations

The disposal of chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States. While a specific EPA waste code cannot be definitively assigned to this compound without its SDS, it would likely fall under a generic code for hazardous waste from non-specific sources if it exhibits hazardous characteristics (e.g., toxicity, reactivity, ignitability, or corrosivity).[13][14][15][16] Your institution's EHS department will be responsible for assigning the correct waste code.

Conclusion

By adhering to this comprehensive disposal guide, researchers, scientists, and drug development professionals can manage this compound waste in a manner that is safe, compliant, and environmentally responsible. The core principles of this protocol—hazard assessment, use of appropriate PPE, proper segregation and labeling, and disposal through licensed professionals—form the foundation of a robust chemical safety program.

References

  • Di Corcia, A., & Samperi, R. (1999). Fate of Linear Alkyl Benzenesulfonates, Coproducts, and Their Metabolites in Sewage Treatment Plants and in Receiving River Waters. Environmental Science & Technology, 33(22), 4119-4125. Available from: [Link]

  • Jensen, J. (1999). Fate and effects of linear alkylbenzene sulphonates (LAS) in the terrestrial environment. Science of The Total Environment, 226(2-3), 93-111. Available from: [Link]

  • Di Corcia, A., et al. (1999). Investigation of the Fate of Linear Alkyl Benzenesulfonates and Coproducts in a Laboratory Biodegradation Test by Using Liquid Chromatography/Mass Spectrometry. Environmental Science & Technology, 33(22), 4112-4118. Available from: [Link]

  • Krueger, C. J., et al. (1998). Fate of Alkylbenzenesulfonates and Dialkyltetralinsulfonates in Sewage-Contaminated Groundwater. Environmental Science & Technology, 32(5), 589-596. Available from: [Link]

  • D'Ans, J., & Mienkina, P. (1954). U.S. Patent No. 2,671,797. Washington, DC: U.S. Patent and Trademark Office.
  • U.S. Environmental Protection Agency. (2006). Alkylbenzene Sulfonates (ABS) Risk Assessment. Available from: [Link]

  • De Groote, M. (1956). U.S. Patent No. 2,766,276. Washington, DC: U.S. Patent and Trademark Office.
  • Gong, H., et al. (2012). Profiling sulfonate ester stability: identification of complementary protecting groups for the synthesis of sulfonated molecules. Organic & Biomolecular Chemistry, 10(42), 8440-8447. Available from: [Link]

  • CN100509770C. (2009). Alpha-sulfonated fatty acid ester neutralization method. Google Patents.
  • Hsieh, C. C., & Hsieh, T. L. (2014). Simultaneous removal of sulfur dioxide and polycyclic aromatic hydrocarbons from incineration flue gas using activated carbon fibers. Journal of the Air & Waste Management Association, 64(10), 1158-1165. Available from: [Link]

  • U.S. Environmental Protection Agency. (2025). Phenyl 3-amino-4-methoxybenzenesulfonate - Hazard. CompTox Chemicals Dashboard. Available from: [Link]

  • Teasdale, A., et al. (2010). A Kinetic and Mechanistic Study of Sulfonate Ester Reaction Dynamics. Organic Process Research & Development, 14(4), 858-867. Available from: [Link]

  • Wey, M. Y., et al. (2014). Simultaneous removal of sulfur dioxide and polycyclic aromatic hydrocarbons from incineration flue gas using activated carbon fibers. Journal of Environmental Management, 144, 237-243. Available from: [Link]

  • National Research Council. (1999). Incineration Processes and Environmental Releases. In Waste Incineration and Public Health. National Academies Press (US). Available from: [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet: 3-(4-Dimethylamino-1-Naphthylazo)-4-Methoxybenzenesulfonic Acid, 98% (UV-Vis). Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Sulfur Recovery. Technology Transfer Network Clearinghouse for Inventories & Emissions Factors. Available from: [Link]

  • Paskall, H. G. (1977). Sulphur plant waste gas incineration: how to optimize to save energy. Energy Processing/Canada, 69(4). Available from: [Link]

  • PubChem. (n.d.). 3-(3-Phenylureido)phenyl 4-methylbenzenesulfonate. National Center for Biotechnology Information. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Available from: [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Available from: [Link]

  • Fronczek, F. R., & Gandour, R. D. (2015). Crystal structure of 2,4-di-nitro-phenyl 4-methyl-benzene-sulfonate: a new polymorph. Acta crystallographica. Section E, Crystallographic communications, 71(Pt 9), 1085–1088. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.